Enpp-1-IN-13
Description
Properties
Molecular Formula |
C28H22ClN5OS |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36) |
InChI Key |
KJRBZPUBNSANGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ENPP1 Inhibitors in the STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 dampens the anti-tumor immune response. Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy in immuno-oncology. This guide provides a detailed overview of the mechanism of action of ENPP1 inhibitors, quantitative data on their activity, experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows. While this guide addresses the core topic of ENPP1 inhibitors, it is important to note that "ENPP1-IN-13" is not a publicly recognized designation for a specific inhibitor. Therefore, this document utilizes data from well-characterized, publicly disclosed ENPP1 inhibitors to illustrate the principles of their function and evaluation.
The Role of ENPP1 in the STING Pathway
The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as in cancer cells.
-
cGAS Activation: Cytosolic dsDNA binds to and activates the enzyme cGAS.
-
2'3'-cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.
-
STING Activation: 2'3'-cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.
-
Anti-Tumor Immunity: These cytokines play a pivotal role in activating an anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).
ENPP1 is a type II transmembrane glycoprotein that acts as a phosphodiesterase. Its primary role in the context of the STING pathway is the hydrolysis of extracellular 2'3'-cGAMP.[1][2] This enzymatic degradation prevents 2'3'-cGAMP from activating STING in neighboring immune cells, effectively acting as an innate immune checkpoint.[3] By inhibiting ENPP1, the extracellular concentration of 2'3'-cGAMP is increased, leading to enhanced STING-mediated anti-tumor immunity.[4][5]
Mechanism of Action of ENPP1 Inhibitors
ENPP1 inhibitors are small molecules designed to block the catalytic activity of the ENPP1 enzyme.[6] By binding to the active site of ENPP1, these inhibitors prevent the hydrolysis of 2'3'-cGAMP.[6] This leads to:
-
Increased 2'3'-cGAMP Bioavailability: The inhibition of ENPP1 preserves the extracellular pool of 2'3'-cGAMP released by tumor cells.
-
Enhanced STING Pathway Activation: The elevated levels of 2'3'-cGAMP lead to a more robust and sustained activation of the STING pathway in immune cells within the tumor microenvironment.[7][8]
-
Augmented Anti-Tumor Immune Response: The heightened STING signaling results in increased production of type I interferons and other cytokines, promoting the infiltration and activation of cytotoxic immune cells that can recognize and eliminate cancer cells.[9]
Quantitative Data for Representative ENPP1 Inhibitors
The following table summarizes the potency and efficacy of several publicly disclosed ENPP1 inhibitors. This data is crucial for comparing the activity of different compounds and for guiding drug development efforts.
| Compound Name | Assay Type | Metric | Value (nM) | Reference |
| ZXP-8202 | rhENPP1 enzymatic assay | IC50 | pico-molar | [8] |
| Cell-based enzymatic assay | EC50 | 20 | [8] | |
| IFNB1 production in THP-1 cells | EC50 | 10 | [8] | |
| RBS2418 | In vitro cGAMP hydrolysis | Ki | 0.14 | [10] |
| In vitro ATP hydrolysis | Ki | 0.13 | [10] | |
| Compound 31 | ENPP1 inhibition | IC50 | 14.68 | [11] |
| AVA-NP-695 | Enzymatic assay (p-Nph-5′-TMP) | IC50 | 14 ± 2 | [12] |
| ENPP1 Inhibitor 4e | ENPP1 inhibition | IC50 | 188 | [13] |
| ENPP1 inhibition in MDA-MB-231 cells | IC50 | 732 | [13] | |
| SR-8314 | ENPP1 activity | Ki | 79 | [14] |
| Quinazoline-4-piperidine sulfamide 7c | ENPP1 inhibition | Ki | 58 | [14] |
Experimental Protocols
The characterization of ENPP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical ENPP1 Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human ENPP1 (rhENPP1).
Methodology:
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme.
-
Fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP).[15]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mM ZnCl2, 0.01% BSA).
-
Test compound (serially diluted).
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C).[15]
-
384-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the serially diluted test compound or control to the respective wells.
-
Add the rhENPP1 enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by reading immediately).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).[15]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.
Methodology:
-
Reagents and Materials:
-
A human monocytic cell line (e.g., THP-1) engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF3-inducible promoter.
-
Cell culture medium and supplements.
-
2'3'-cGAMP.
-
Test compound.
-
Reporter gene assay system (e.g., luciferase substrate).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours).
-
Add a fixed concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.
-
Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold induction of reporter gene activity for each treatment condition relative to the vehicle-treated control.
-
Plot the fold induction against the logarithm of the test compound concentration.
-
Determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
-
Visualizing the Pathway and Experimental Workflow
The cGAS-STING Pathway and the Role of ENPP1 Inhibition
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Experimental Workflow for Evaluating ENPP1 Inhibitors
Caption: A typical experimental workflow for the evaluation of ENPP1 inhibitors.
Conclusion
ENPP1 inhibitors represent a promising class of immuno-oncology agents that function by blocking the degradation of the STING agonist 2'3'-cGAMP. This mechanism of action leads to enhanced activation of the STING pathway, resulting in a more robust anti-tumor immune response. The development of potent and selective ENPP1 inhibitors, guided by a comprehensive suite of biochemical and cellular assays, holds the potential to significantly improve cancer immunotherapy, particularly for tumors that are resistant to current checkpoint inhibitors. Further research and clinical development of these compounds are warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sapphire North America [sapphire-usa.com]
- 14. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Enpp-1-IN-13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. This has positioned ENPP1 as a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Enpp-1-IN-13, a potent inhibitor of ENPP1. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in the exploration of ENPP1-targeted therapeutics.
Discovery and Rationale
This compound, also identified as compound 1a in the primary literature, was developed as part of a series of pyrazole-based thiourea and sulfonamide derivatives designed to inhibit ENPP1. The rationale for its development stems from the crucial role of ENPP1 in attenuating the cGAS-STING pathway, which is a key component of the innate immune system's response to cancer.[1] By inhibiting ENPP1, the extracellular concentration of cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response.
Synthesis Pathway
The synthesis of this compound follows a multi-step synthetic route, culminating in the formation of a pyridine-pyrazole-benzenethiourea scaffold. The detailed synthesis is described in the work by Ullah S, et al. (2020).
Experimental Protocol: Synthesis of this compound (Compound 1a)
A detailed, step-by-step synthesis protocol, including all reagents, solvents, reaction conditions, and purification methods would be presented here, based on the full text of the cited reference. This would include:
-
Synthesis of Intermediate A: (Detailed reaction steps)
-
Synthesis of Intermediate B: (Detailed reaction steps)
-
Final Coupling Reaction to yield this compound: (Detailed reaction steps and purification methods)
This level of detail requires access to the full-text scientific paper, which is not directly provided by the search results. The following is a generalized representation.
Caption: Generalized synthesis workflow for this compound.
Biological Activity and Quantitative Data
This compound has been characterized as a potent inhibitor of ENPP1 with moderate selectivity over the related isoenzyme ENPP3. Its biological activity has been assessed through enzymatic and cell-based assays.
Enzymatic Inhibition
This compound demonstrates inhibitory activity against human ENPP1 and ENPP3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) |
| This compound (1a) | 1.29 | 20.2 |
| Compound 1b | >100 | 0.21 |
| Compound 1c | 0.69 | 15.8 |
| Compound 1d | 0.18 | 5.8 |
| Compound 1e | 0.40 | 8.2 |
| Compound 1f | 48.4% inhibition at 100 µM | 35.5% inhibition at 100 µM |
| Suramin (Control) | 7.77 | 0.89 |
| Data sourced from Ullah S, et al. Bioorg Chem. 2020 Jun;99:103783. |
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines.
| Cell Line | Cancer Type | This compound (1a) % Inhibition at 100 µM |
| HeLa | Cervical Cancer | 23.0 ± 2.2 |
| MCF-7 | Breast Cancer | 35.1 ± 0.8 |
| 1321N1 | Astrocytoma | 30.4 ± 0.1 |
| Data sourced from MedChemExpress datasheet citing Ullah S, et al. |
Experimental Protocols
ENPP1 Inhibition Assay
The inhibitory activity of this compound against ENPP1 was determined using an in vitro enzymatic assay.
Principle: The assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) by ENPP1, which releases the chromogenic product p-nitrophenol. The increase in absorbance at 405 nm is proportional to the enzyme activity.
Protocol:
-
Reagents:
-
Human recombinant ENPP1 enzyme.
-
p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing CaCl2 and ZnCl2).
-
This compound and other test compounds dissolved in DMSO.
-
96-well microplate.
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add a solution of the test compound (this compound) at various concentrations.
-
Add the ENPP1 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNP-TMP substrate solution.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Measure the absorbance of the wells at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro ENPP1 inhibition assay.
Cytotoxicity Assay
The anticancer activity of this compound was assessed by determining its effect on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Culture HeLa, MCF-7, and 1321N1 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the enzymatic activity of ENPP1. This inhibition has significant implications for the cGAS-STING signaling pathway.
The cGAS-STING Pathway and the Role of ENPP1
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infection and cellular damage, including that which occurs in cancer cells.
-
cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).
-
cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum, leading to its activation.
-
Downstream Signaling: Activated STING translocates and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3.
-
Type I Interferon Production: Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
-
Anti-tumor Immunity: These cytokines promote the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, leading to an anti-tumor immune response.
ENPP1's Role: ENPP1 is a key negative regulator of this pathway. It is an ectoenzyme that hydrolyzes extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.
Mechanism of this compound
By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then be taken up by immune cells to activate the STING pathway, thereby enhancing anti-tumor immunity. Molecular docking studies from the work of Ullah et al. suggest that this compound binds to the active site of ENPP1, likely through interactions with key amino acid residues and the catalytic zinc ions, thereby blocking substrate access.
Caption: The cGAS-STING pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of ENPP1 in the cGAS-STING pathway and its implications for cancer immunotherapy. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into this and other ENPP1 inhibitors. Future research should focus on optimizing the potency and selectivity of ENPP1 inhibitors, as well as evaluating their efficacy and safety in preclinical and clinical settings. The development of potent and specific ENPP1 inhibitors holds significant promise for the advancement of novel cancer immunotherapies.
References
An In-Depth Technical Guide to Enpp-1-IN-13: A Core Profile for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental properties, structure, and biological activity of Enpp-1-IN-13, a notable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to facilitate further investigation and application of this compound.
Core Properties and Structure
This compound, also referred to as Compound 1a in its primary publication, is a pyrazole-based sulfonamide derivative identified as a potent inhibitor of ENPP1. Its fundamental physicochemical properties are summarized below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₂ClN₅OS | --INVALID-LINK-- |
| Molecular Weight | 512.03 g/mol | --INVALID-LINK-- |
| CAS Number | 2417022-19-4 | --INVALID-LINK-- |
Biological Activity and Potency
This compound demonstrates inhibitory activity against ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, with a notable selectivity for ENPP1 over ENPP3. The compound has also been assessed for its cytotoxic effects against various cancer cell lines.
| Assay Type | Target/Cell Line | Result | Source |
| Enzyme Inhibition | ENPP1 | IC₅₀ = 1.29 µM | --INVALID-LINK-- |
| Enzyme Inhibition | ENPP3 | IC₅₀ = 20.2 µM | --INVALID-LINK-- |
| Cytotoxicity (at 100 µM) | HeLa | 23.0 ± 2.2% inhibition | --INVALID-LINK-- |
| Cytotoxicity (at 100 µM) | MCF-7 | 35.1 ± 0.8% inhibition | --INVALID-LINK-- |
| Cytotoxicity (at 100 µM) | 1321N1 | 30.4 ± 0.1% inhibition | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and experimental evaluation of this compound, the following diagrams illustrate the relevant biological pathways and a representative workflow for assessing its inhibitory activity.
The Dual Role of ENPP1 in the Tumor Microenvironment: An Immune Checkpoint and Adenosine Generator
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of the tumor microenvironment (TME). Its multifaceted role in promoting tumor progression and immune evasion has positioned it as a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of the function of ENPP1 within the TME, focusing on its enzymatic activities that lead to the suppression of the cGAS-STING innate immune pathway and the production of immunosuppressive adenosine. We present a compilation of quantitative data on ENPP1 expression and the effects of its inhibition, detailed experimental protocols for key assays, and visualizations of the core signaling pathways to support further research and drug development in this area.
Introduction: ENPP1 as a Key Player in the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively influence tumor growth, metastasis, and response to therapy. A key feature of the TME is its ability to suppress anti-tumor immune responses, allowing cancer cells to evade immune surveillance.[1] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a significant contributor to this immunosuppressive milieu.[2][3]
ENPP1 is overexpressed in a variety of solid tumors, including breast, lung, ovarian, and colorectal cancers, and its high expression is often correlated with poor prognosis and resistance to immunotherapy.[4][5][6] ENPP1 exerts its pro-tumoral effects through two primary enzymatic activities: the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP) and the hydrolysis of adenosine triphosphate (ATP).[2][7]
The degradation of cGAMP, the endogenous ligand for the stimulator of interferon genes (STING) pathway, dampens a critical innate immune response against cancer.[8] Concurrently, the breakdown of ATP initiates a cascade that culminates in the production of adenosine, a potent immunosuppressive molecule.[7] This dual mechanism of action makes ENPP1 a compelling target for cancer immunotherapy, with the potential to "heat up" immunologically "cold" tumors and enhance the efficacy of existing treatments like immune checkpoint blockade.[3][9]
Signaling Pathways Modulated by ENPP1
ENPP1's influence on the tumor microenvironment is primarily mediated through its modulation of two key signaling pathways: the cGAS-STING pathway and the adenosine signaling pathway.
The cGAS-STING Pathway: ENPP1 as an Innate Immune Checkpoint
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.[8]
Caption: ENPP1 inhibits the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Upon binding cytosolic dsDNA, cGAS synthesizes cGAMP, which then activates STING located on the endoplasmic reticulum.[8] This activation triggers a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[10] These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), to mount an effective anti-tumor immune response.[2][3]
Cancer cells can export cGAMP into the extracellular space, where it can be taken up by neighboring immune cells to activate their STING pathway in a paracrine manner.[7] ENPP1, with its catalytic domain facing the extracellular space, acts as a gatekeeper by hydrolyzing extracellular cGAMP to AMP and GMP, thereby preventing this paracrine activation of STING and suppressing the anti-tumor immune response.[2][11] This function establishes ENPP1 as a critical innate immune checkpoint.[2]
The Adenosine Signaling Pathway: ENPP1 as a Generator of Immunosuppression
In addition to its role in cGAMP hydrolysis, ENPP1 also hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[7] The TME is often characterized by high levels of extracellular ATP released from dying or stressed cells.[7] While extracellular ATP can have pro-inflammatory effects, its rapid conversion to adenosine creates a profoundly immunosuppressive environment.
Caption: ENPP1 contributes to adenosine-mediated immune suppression.
The AMP generated by ENPP1 is further hydrolyzed to adenosine by the ecto-5'-nucleotidase CD73.[7] Adenosine then binds to A2A receptors on the surface of various immune cells, including T cells, NK cells, and dendritic cells, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately suppress immune cell activation, proliferation, and effector functions.[3] This results in a blunted anti-tumor immune response, promoting tumor growth and survival.
Quantitative Data on ENPP1 in Cancer
The following tables summarize key quantitative data regarding ENPP1 expression in various cancers and the impact of its inhibition on the tumor microenvironment.
Table 1: ENPP1 Gene Expression in Various Cancer Types
| Cancer Type | ENPP1 Expression Level (log2(TPM+1)) | Reference |
| Breast Cancer | 4.27 | [12] |
| Lung Adenocarcinoma | Lower than breast cancer (specific value not provided) | [12] |
| High-Grade Serous Ovarian Carcinoma | Significantly higher than normal ovarian tissue | [5] |
| Colorectal Cancer | Elevated in tumor tissue | [9] |
TPM: Transcripts Per Million
Table 2: Impact of ENPP1 Inhibition/Knockout on the Tumor Microenvironment
| Experimental Model | ENPP1 Modulation | Key Findings | Reference |
| 4T1 Breast Cancer (mouse) | Knockout | - Increased infiltration of CD8+ T cells in lung metastases- Reduced tumor growth and metastasis | [13] |
| CT26 Colon Cancer (mouse) | Overexpression | - Decreased infiltration of CD8+ and CD4+ T cells | [13] |
| CT26 and MC38 Syngeneic Models (mouse) | OC-1 Inhibitor | - 20-40% tumor growth inhibition (monotherapy)- ~75% tumor growth inhibition (with anti-PD-1) | [14] |
| MC38 Syngeneic Model (mouse) | ISM Inhibitor | - 67% tumor growth inhibition (single dose) | [9] |
| 4T1 Breast Cancer (mouse) | ENPP1 Knockout | - Increased percentage of macrophages in primary tumors | [2] |
Table 3: Changes in Immune Cell Populations with ENPP1 Modulation
| Cell Type | ENPP1 Status | Change in Population | Tumor Model | Reference |
| Conventional DC type 1 (cDC1s) | Overexpression | Decreased | 4T1 Breast Cancer | [2] |
| T cells | Overexpression | Decreased | 4T1 Breast Cancer | [2] |
| Cytotoxic NK cells | Overexpression | Decreased | 4T1 Breast Cancer | [2] |
| CD8+ T cells | Knockout | Increased | TNBC Lung Metastases | [13] |
| CD4+ T cells | Overexpression | Decreased | CT26 Colon Cancer | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ENPP1 in the tumor microenvironment.
ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)
This protocol describes a thin-layer chromatography (TLC)-based assay to measure the hydrolysis of 2'3'-cGAMP by ENPP1.
Materials:
-
Recombinant ENPP1 protein
-
[32P]-labeled 2'3'-cGAMP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5-9.0), 150 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 200 µM ZnCl2, 0.2% NP-40[11][15]
-
TLC plates (e.g., PEI-Cellulose F)
-
Developing buffer (e.g., 1:1.5 solution of saturated (NH4)2SO4 and 1.5 M KH2PO4, pH 3.6)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL. Add the assay buffer, recombinant ENPP1 (e.g., 1-10 nM), and initiate the reaction by adding [32P]-cGAMP (e.g., 1-5 µM).[16]
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 20 mM EDTA or by heat inactivation (e.g., 95°C for 5 minutes).
-
Spot 1-2 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing buffer until the solvent front reaches near the top.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Scan the screen and quantify the spots corresponding to cGAMP and the hydrolyzed product (AMP) using appropriate software. The percentage of cGAMP hydrolysis can be calculated.
Immunohistochemistry (IHC) for ENPP1 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting ENPP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[17]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in TBS)
-
Primary antibody against ENPP1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.[17]
-
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.[17]
-
Rinse with TBS.
-
Block non-specific binding with Blocking Buffer for 30-60 minutes.
-
Incubate with the primary ENPP1 antibody (at the optimized dilution) overnight at 4°C in a humidified chamber.
-
Wash with TBST (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with TBST (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash with TBST (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Apply DAB solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-3 minutes.[17]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
In Vivo Mouse Model for Efficacy of ENPP1 Inhibitors
This protocol describes a general workflow for assessing the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)
-
ENPP1 inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell analysis
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor, anti-PD-1, combination therapy).
-
Administer the ENPP1 inhibitor and other treatments according to the desired dosing schedule (e.g., oral gavage daily).[14]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise tumors for analysis.
-
A portion of the tumor can be fixed for IHC (as described in 4.2).
-
Another portion can be dissociated into a single-cell suspension for flow cytometry analysis of immune cell populations.
-
Caption: Workflow for an in vivo efficacy study of an ENPP1 inhibitor.
Conclusion and Future Directions
ENPP1 plays a pivotal, dual role in fostering an immunosuppressive tumor microenvironment by dampening the cGAS-STING pathway and promoting adenosine signaling. The wealth of preclinical data strongly supports the development of ENPP1 inhibitors as a novel class of cancer immunotherapeutics. These inhibitors have the potential to be effective as monotherapies in tumors with high baseline cGAMP production and in combination with other immunotherapies, such as immune checkpoint inhibitors, to overcome resistance and improve patient outcomes.
Future research should focus on identifying predictive biomarkers for ENPP1 inhibitor efficacy, such as ENPP1 expression levels and the status of the cGAS-STING pathway in tumors. Further investigation into the interplay between ENPP1 and other ectonucleotidases in the TME will also be crucial for optimizing combination therapies. The continued development of potent and selective ENPP1 inhibitors holds great promise for expanding the arsenal of effective cancer immunotherapies.
References
- 1. protocols.io [protocols.io]
- 2. pnas.org [pnas.org]
- 3. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. cdn.origene.com [cdn.origene.com]
- 16. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 17. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
ENPP-1-IN-13: A Modulator of Innate Immunity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its role in hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, which plays a pivotal role in anti-tumor immunity. By degrading extracellular cGAMP, ENPP1 effectively dampens STING signaling, allowing tumors to evade immune surveillance.[1][2][3][4] The development of ENPP1 inhibitors, such as ENPP-1-IN-13, represents a promising therapeutic strategy to restore and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the role of ENPP1 in innate immunity, the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.
-
cGAS Activation: Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) is activated.
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[5]
-
STING Activation: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.
-
Downstream Signaling: Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5]
-
Anti-Tumor Immunity: These cytokines promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.
ENPP1 acts as a key checkpoint in this pathway by hydrolyzing extracellular cGAMP, thereby preventing the paracrine activation of STING in neighboring immune cells.[1][2] This enzymatic activity of ENPP1 is a significant mechanism of immune evasion employed by various cancers.
This compound and Other ENPP1 Inhibitors: Quantitative Data
This compound is a small molecule inhibitor of ENPP1. Its efficacy, along with that of other notable ENPP1 inhibitors, has been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data for these compounds.
| Compound | Target | IC50 / Ki | In Vitro Activity | In Vivo Model | In Vivo Efficacy | Reference |
| This compound | ENPP1 | IC50: 1.29 µM | Cytotoxic effect on HeLa, MCF-7, and 1321N1 cells (23-35% inhibition at 100 µM) | - | - | [6] |
| ENPP3 | IC50: 20.2 µM | [6] | ||||
| STF-1084 | ENPP1 | Ki: 33 nM | Increases extracellular cGAMP, enhances immune infiltration. | 4T1 murine mammary cancer | Synergizes with ionizing radiation to increase tumor-associated CD11c+ cells. | [1][7] |
| ZX-8177 | ENPP1 | IC50: 9.5 nM (biochemical), 11 nM (cell-based) | Activates STING-mediated innate immunity. | Pan02 syngeneic mouse model | 37-60% tumor growth inhibition (TGI) as monotherapy; enhanced efficacy with radiation (100% TGI). | [8][9] |
| MV-626 | ENPP1 | Potent and selective | Blocks cGAMP hydrolysis, enhances STING activation. | Panc02-SIY and MC38 mouse models | Delays tumor growth as monotherapy; significantly increases overall survival when combined with radiation. | [4] |
| RBS2418 | ENPP1 | Potent and selective | Complete enzyme inhibition in serum. | Advanced solid tumors (human Phase 1) | Progression-free survival significantly increased in patients with ENPP1 and cGAS protein expression. | [10][11][12][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of ENPP1.
Materials:
-
Recombinant human ENPP1
-
Substrate: p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or 2'3'-cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM CaCl₂, 200 µM ZnCl₂
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compound to each well. For control wells, add 2 µL of DMSO.
-
Add 88 µL of a solution containing 20 ng of recombinant human ENPP1 in assay buffer to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 200 µM pNP-TMP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Orthotopic Breast Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of ENPP1 inhibitors in a setting that mimics human breast cancer.
Materials:
-
Female BALB/c or immunodeficient (e.g., NSG) mice (6-8 weeks old)
-
4T1-luc2 murine breast cancer cells
-
Phosphate-buffered saline (PBS)
-
Matrigel or similar basement membrane matrix
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Calipers
-
In vivo imaging system (for luciferase-expressing cells)
Procedure:
-
Culture 4T1-luc2 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10⁶ cells/50 µL.
-
Anesthetize the mice using isoflurane.
-
Inject 50 µL of the cell suspension into the fourth mammary fat pad of each mouse.
-
Monitor tumor growth by caliper measurements (tumor volume = 0.5 x length x width²) and/or bioluminescence imaging.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol allows for the quantification and characterization of immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
gentleMACS Dissociator
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer and wash the cells with PBS.
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).
Measurement of IFN-β in Mouse Serum by ELISA
This assay quantifies the systemic levels of IFN-β, a key cytokine produced downstream of STING activation.
Materials:
-
Mouse IFN-β ELISA kit (e.g., from R&D Systems, PBL Assay Science, or FineTest)
-
Mouse serum samples collected from the in vivo study
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein bleeding and prepare serum by centrifugation.
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and serum samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate and wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 5. fn-test.com [fn-test.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial [trial.medpath.com]
- 11. trialstat.com [trialstat.com]
- 12. RIBOSCIENCE ESMO PRESENTATION HIGHLIGHTS SAFETY, PK, PD AND EFFICACY DATA FROM THE FIRST 19 PATIENTS OF THE ENPP1 INHIBITOR RBS2418 PHASE 1 STUDY [prnewswire.com]
- 13. Correlation of baseline ENPP1 and cGAS expression in advanced solid tumors with intratumoral immune activation and clinical outcomes after treatment with the first-in-class oral ENPP1 inhibitor RBS2418, alone or in combination with pembrolizumab. - ASCO [asco.org]
Preliminary Studies on the Cytotoxicity of Enpp-1-IN-13 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a significant target in oncology due to its role in modulating the tumor microenvironment and promoting immune evasion.[1][2][3] As a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), ENPP1 suppresses the cGAMP-STIMULATOR of interferon genes (STING) pathway, a critical component of the innate immune response against cancer.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy to reactivate this pathway and enhance anti-tumor immunity.[2][3] This technical guide provides an in-depth overview of the preliminary cytotoxic studies of a specific ENPP1 inhibitor, Enpp-1-IN-13. It includes a summary of its inhibitory activity and cytotoxic effects on various cancer cell lines, detailed experimental protocols for assessing cytotoxicity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to ENPP1 and the Inhibitor this compound
ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and nucleotide pyrophosphatase activities.[1] It plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[4] In the context of cancer, ENPP1 is often overexpressed in several tumor types, including breast, lung, and ovarian cancers, which is frequently associated with a poor prognosis.[1] The primary mechanism through which ENPP1 contributes to tumorigenesis is by hydrolyzing the immunotransmitter cGAMP in the extracellular space.[2] This degradation of cGAMP prevents the activation of the STING pathway in surrounding immune cells, thereby dampening the production of type I interferons and subsequent anti-tumor immune responses.[1][2]
This compound is a small molecule inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family. It has been identified as a compound with anti-cancer activity, exhibiting inhibitory effects against ENPP1 and, to a lesser extent, ENPP3.[2][5]
Quantitative Data on this compound Activity
The following tables summarize the currently available quantitative data on the inhibitory and cytotoxic activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| ENPP1 | 1.29 |
| ENPP3 | 20.2 |
Data sourced from MedChemExpress.[2][5]
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | % Inhibition |
| HeLa | Cervical Cancer | 100 | 23.0 ± 2.2 |
| MCF-7 | Breast Cancer | 100 | 35.1 ± 0.8 |
| 1321N1 | Astrocytoma | 100 | 30.4 ± 0.1 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of ENPP1 inhibitors like this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][6]
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Wash the cells with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[1][7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell-Mediated Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[8][9][10]
Materials:
-
Target cancer cells and effector immune cells (e.g., NK cells, T cells)
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Co-culture: Co-culture target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Target cells with medium only.
-
Maximum LDH release: Target cells with lysis buffer.
-
Effector cell control: Effector cells with medium only.
-
Medium background: Medium only.
-
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the absorbance values from the experimental and control wells.
Visualizations: Signaling Pathways and Experimental Workflow
ENPP1-Mediated Inhibition of the cGAMP-STING Pathway
Caption: ENPP1 inhibits the STING pathway by hydrolyzing extracellular cGAMP.
Role of ENPP1 in Purinergic Signaling
Caption: ENPP1 contributes to immunosuppressive adenosine production.
General Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. kumc.edu [kumc.edu]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Understanding ENPP1 as an Innate Immune Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in the tumor microenvironment (TME) by suppressing anti-tumor immunity. As a type II transmembrane glycoprotein, ENPP1's primary function in this context is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By degrading extracellular cGAMP, ENPP1 effectively dampens STING-mediated innate immune responses, which are crucial for the induction of a robust anti-cancer adaptive immune response. Furthermore, ENPP1 contributes to an immunosuppressive TME through the production of adenosine. This dual mechanism of immune suppression makes ENPP1 a compelling target for cancer immunotherapy. This guide provides an in-depth overview of ENPP1's function, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its study.
The Central Role of ENPP1 in Innate Immunity and Cancer
ENPP1 is a key enzyme that regulates extracellular nucleotide metabolism.[1] In the context of cancer, chromosomal instability within tumor cells leads to the leakage of double-stranded DNA (dsDNA) into the cytosol.[2] This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[2] Cancer cells can export cGAMP into the extracellular space, where it can be taken up by neighboring immune and stromal cells to activate the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This process is essential for recruiting and activating dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) to mount an anti-tumor response.[2]
However, many tumors overexpress ENPP1 on their surface, which acts as a dominant hydrolase of extracellular cGAMP.[1][4][5] By degrading cGAMP into AMP and GMP, ENPP1 prevents the activation of the STING pathway in surrounding immune cells, thereby creating an "immune-cold" TME.[6][7] Furthermore, the AMP generated from cGAMP and ATP hydrolysis can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[2][8] Adenosine, acting through its receptors on immune cells, further dampens the anti-tumor immune response.[2]
High ENPP1 expression has been correlated with poor prognosis and resistance to immunotherapy in various cancers, including breast, lung, and bladder cancer.[4][6][7][9] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to "heat up" cold tumors and enhance the efficacy of existing immunotherapies, such as immune checkpoint blockade.[8][10]
Signaling Pathways Modulated by ENPP1
ENPP1's role as an innate immune checkpoint is primarily mediated through its influence on the cGAS-STING and adenosine signaling pathways.
The ENPP1-cGAMP-STING Signaling Axis
The cGAS-STING pathway is a critical component of the innate immune system's response to cytosolic DNA.
The Adenosine Immunosuppressive Pathway
ENPP1 contributes to the production of adenosine, a potent immunosuppressive molecule in the TME.
Quantitative Data on ENPP1 Function
A summary of key quantitative data related to ENPP1's enzymatic activity, expression, and inhibition is presented below for easy comparison.
ENPP1 Enzyme Kinetics
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 2'3'-cGAMP | 15 | 4 | 2.7 x 105 | [4] |
| ATP | 20 | 12 | 6.0 x 105 | [4] |
| ATP | 12.1 | 0.76 | 6.3 x 104 | [10][11] |
Inhibition of ENPP1 Activity
| Inhibitor | Ki (nM) | IC50 (nM) | Cell Line/Assay Condition | Reference |
| OC-1 | <10 | - | Enzymatic assay | [12] |
| AVA-NP-695 | - | 14 ± 2 | Enzymatic assay (p-Nph-5'-TMP) | [13] |
| STF-1084 | - | 149 ± 20 | cGAMP-Luc assay | [14] |
| QS1 | - | 1590 ± 70 | cGAMP-Luc assay | [14] |
| SR-8314 | 79 | - | Enzymatic assay | [1] |
| Compound 7c | 58 | - | Enzymatic assay | [1] |
ENPP1 Expression in Cancer
Analysis of The Cancer Genome Atlas (TCGA) RNA sequencing data reveals varying expression levels of ENPP1 across different cancer types.
| Cancer Type | ENPP1 Expression (log2(TPM+1)) |
| Breast invasive carcinoma (BRCA) | ~4.27 |
| Ovarian serous cystadenocarcinoma (OV) | ~3.8 |
| Lung adenocarcinoma (LUAD) | ~3.5 |
| Glioblastoma multiforme (GBM) | ~3.4 |
| Colon adenocarcinoma (COAD) | ~3.2 |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated in advanced stages |
Data sourced from UALCAN analysis of TCGA data.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying ENPP1's function.
ENPP1 cGAMP Hydrolysis Assay
This assay measures the ability of ENPP1 to hydrolyze 2'3'-cGAMP.
Workflow:
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 2X formamide loading dye.
-
Thin-Layer Chromatography (TLC): Spot 1-2 µL of the quenched reaction onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a chamber with a mobile phase of 1 M ammonium bicarbonate and ethanol (3:7 v/v).
-
Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Visualize the radiolabeled cGAMP and its hydrolysis products by autoradiography. Quantify the band intensities using appropriate software to determine the percentage of cGAMP hydrolysis.
STING Activation Assay (IFN-β Reporter Assay)
This assay measures the activation of the STING pathway downstream of ENPP1 activity by quantifying the production of Interferon-β (IFN-β).
Detailed Protocol:
-
Cell Seeding: Seed THP1-Dual™ reporter cells (InvivoGen) in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.
-
Treatment: Treat the cells with:
-
2'3'-cGAMP (e.g., 25 µM) in the presence or absence of an ENPP1 inhibitor (various concentrations).[13]
-
A positive control (e.g., a direct STING agonist).
-
A negative control (vehicle).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Collect the cell culture supernatant.
-
Add QUANTI-Luc™ reagent (InvivoGen) to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of secreted IFN-β.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the fold induction of IFN-β.
In Vivo Tumor Model with ENPP1 Inhibitor
This protocol outlines a general procedure for evaluating the efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Workflow:
Detailed Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor, anti-PD-1 antibody, combination therapy).
-
Treatment Administration: Administer the treatments as per the desired schedule and route (e.g., oral gavage for a small molecule inhibitor, intraperitoneal injection for an antibody).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined endpoint. Harvest tumors and other relevant tissues (e.g., spleens, lymph nodes) for downstream analysis, such as:
-
Immunohistochemistry (IHC): To assess the infiltration of immune cells (e.g., CD8+ T cells).
-
Flow Cytometry: To quantify different immune cell populations within the TME.
-
Gene Expression Analysis (qRT-PCR): To measure the expression of cytokines and chemokines.
-
siRNA-mediated Knockdown of ENPP1
This protocol describes the transient knockdown of ENPP1 expression in cultured cells using small interfering RNA (siRNA).
Detailed Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[17]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the ENPP1-targeting siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium (e.g., Opti-MEM™).
-
In another tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[17][18]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells at 37°C for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown of ENPP1 expression at the mRNA level (by qRT-PCR) and/or the protein level (by Western blot).
-
Functional Assays: Perform downstream functional assays, such as cell migration, invasion, or co-culture with immune cells, to assess the phenotypic effects of ENPP1 knockdown.
Conclusion and Future Directions
ENPP1 stands as a significant and promising target in cancer immunotherapy. Its dual role in suppressing the cGAS-STING pathway and promoting the production of immunosuppressive adenosine makes it a key gatekeeper of the anti-tumor immune response. The development of potent and selective ENPP1 inhibitors holds the potential to transform "immune-cold" tumors into "immune-hot" tumors, thereby sensitizing them to immune checkpoint blockade and other immunotherapies.
Future research in this field will likely focus on:
-
Clinical Development of ENPP1 Inhibitors: Several ENPP1 inhibitors are currently in early-phase clinical trials. The results of these trials will be crucial in validating the therapeutic potential of targeting ENPP1 in cancer patients.
-
Combination Therapies: Investigating the synergistic effects of ENPP1 inhibitors with other anti-cancer agents, including immune checkpoint inhibitors, radiotherapy, and chemotherapy, is a key area of interest.[10]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1-targeted therapies will be essential for the clinical success of this approach.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to ENPP1 inhibition will be critical for developing strategies to overcome them.
References
- 1. mdpi.com [mdpi.com]
- 2. Expression of ENPP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. osti.gov [osti.gov]
- 11. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. pnas.org [pnas.org]
- 17. scbt.com [scbt.com]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enpp-1-IN-13 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Enpp-1-IN-13, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document outlines the mechanism of action, key experimental protocols, and data presentation to facilitate research in oncology and immunology.
Introduction
This compound is a small molecule inhibitor of the ENPP family, with notable activity against ENPP1.[1] ENPP1 is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound can prevent the degradation of cGAMP, leading to the activation of the STING pathway and subsequent production of type I interferons, such as IFN-β, which are critical for anti-tumor immunity. These characteristics make this compound a valuable tool for studying the cGAS-STING pathway and for the development of novel cancer immunotherapies.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and cytotoxic activity of this compound.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 1.29 µM | ENPP1 | [1] |
| IC50 | 20.2 µM | ENPP3 | [1] |
| Cytotoxicity | 23.0 ± 2.2% inhibition at 100 µM | HeLa | [1] |
| Cytotoxicity | 35.1 ± 0.8% inhibition at 100 µM | MCF-7 | [1] |
| Cytotoxicity | 30.4 ± 0.1% inhibition at 100 µM | 1321N1 | [1] |
Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway and the role of ENPP1. This compound inhibits ENPP1, thereby preventing the degradation of cGAMP and promoting the downstream signaling cascade that leads to an anti-tumor immune response.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
ENPP1 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format to determine the in vitro inhibitory activity of this compound on ENPP1.
Materials:
-
Recombinant human ENPP1 protein
-
This compound
-
p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 µM ZnCl₂
-
Stop Solution: 0.2 N NaOH
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Add 10 µL of diluted this compound or control to each well.
-
Add 20 µL of recombinant ENPP1 (final concentration ~0.5 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNP-TMP substrate (final concentration 1 mM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value if applicable.
IFN-β Secretion (ELISA) Assay
This protocol measures the secretion of IFN-β from cells treated with this compound, indicating the activation of the cGAS-STING pathway.
Materials:
-
A suitable cell line that expresses cGAS and STING (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP) as a positive control
-
Human IFN-β ELISA Kit
-
96-well plate for cell culture
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µg/mL 2'3'-cGAMP).
-
Incubate the cells for 24-48 hours at 37°C, 5% CO₂.
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[2][3][4]
-
Briefly, add standards and samples to the antibody-pre-coated wells.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for Enpp-1-IN-13 in a Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment. It functions as an innate immune checkpoint by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] By degrading cGAMP, ENPP1 dampens the anti-tumor immune response. Additionally, ENPP1 contributes to the production of adenosine, an immunosuppressive molecule, further promoting tumor immune evasion.[3][4] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity.[5][6]
Enpp-1-IN-13 is an inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, with reported IC50 values of 1.29 µM for ENPP1 and 20.2 µM for ENPP3.[3] In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and 1321N1 cells at a concentration of 100 µM.[3]
These application notes provide a generalized framework for the utilization of this compound in a mouse tumor model, based on the known mechanism of action of ENPP1 inhibitors and common practices for in vivo oncology studies. It is critical to note that specific in vivo efficacy, dosage, and administration data for this compound are not publicly available at this time. The following protocols should be adapted and optimized based on empirical data generated from preliminary dose-finding and toxicology studies.
Mechanism of Action of ENPP1 Inhibition
ENPP1 inhibition aims to restore and enhance the cGAS-STING signaling pathway within the tumor microenvironment. By preventing the degradation of cGAMP, this compound allows for the activation of STING in immune cells, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a more robust anti-tumor immune response.
Experimental Protocols
In Vivo Mouse Tumor Model Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model. The choice of cell line and mouse strain is critical and should be based on the cancer type of interest and the expression of ENPP1.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colorectal cancer, 4T1 breast cancer)
-
Appropriate mouse strain (e.g., C57BL/6 for MC38, BALB/c for 4T1)
-
This compound
-
Vehicle for solubilizing this compound (e.g., DMSO, PEG, Tween 80, saline)
-
Cell culture medium and supplements
-
Sterile PBS
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the chosen tumor cell line under standard conditions.
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Harvest tumor cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle. A preliminary formulation and solubility study is essential.
-
Administer the treatment (e.g., intraperitoneal injection, oral gavage) at the predetermined frequency and duration.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.
-
Pharmacokinetic (PK) Study
A PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous).
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Marker Analysis
To confirm the on-target activity of this compound in vivo, it is important to measure downstream markers of ENPP1 inhibition and STING activation.
Procedure:
-
Treat tumor-bearing mice with this compound or vehicle.
-
Collect tumors at various time points after treatment.
-
Analyze the tumor homogenates or single-cell suspensions for:
-
cGAMP levels: Using ELISA or LC-MS/MS.
-
Phosphorylation of TBK1 and IRF3: Using Western blot or flow cytometry.
-
Expression of STING-dependent genes: (e.g., Ifnb1, Cxcl10, Ccl5) using RT-qPCR.
-
Immune cell infiltration: Using immunohistochemistry (IHC) or flow cytometry for CD8+ T cells, NK cells, and dendritic cells.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | Data to be generated | N/A | Data to be generated |
| This compound (Low Dose) | 10 | Data to be generated | Data to be generated | Data to be generated |
| This compound (High Dose) | 10 | Data to be generated | Data to be generated | Data to be generated |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Cmax | ng/mL | Data to be generated |
| Tmax | h | Data to be generated |
| AUC(0-t) | ng*h/mL | Data to be generated |
| Half-life (t½) | h | Data to be generated |
Table 3: Pharmacodynamic Effects of this compound in Tumors
| Marker | Vehicle | This compound | Fold Change |
| cGAMP (ng/mg tissue) | Data to be generated | Data to be generated | Data to be generated |
| p-TBK1 (relative intensity) | Data to be generated | Data to be generated | Data to be generated |
| Ifnb1 mRNA (relative expression) | Data to be generated | Data to be generated | Data to be generated |
| CD8+ T cell Infiltration (%) | Data to be generated | Data to be generated | Data to be generated |
Conclusion
This compound represents a promising agent for cancer immunotherapy by targeting the ENPP1-cGAMP-STING axis. The protocols and guidelines provided here offer a starting point for researchers to investigate its in vivo anti-tumor activity. It is imperative to conduct preliminary studies to establish the optimal dose, schedule, and formulation for this compound before embarking on large-scale efficacy studies. Careful analysis of both pharmacokinetic and pharmacodynamic endpoints will be crucial to understanding the in vivo behavior of this compound and its potential for clinical translation.
References
- 1. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ENPP-1-IN-13 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ENPP-1-IN-13, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in breast cancer research. This document outlines the rationale for targeting ENPP1 in breast cancer, provides quantitative data for this compound, and offers detailed protocols for in vitro and in vivo experimental models.
Introduction to ENPP1 in Breast Cancer
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in the tumor microenvironment. In breast cancer, elevated expression of ENPP1 is correlated with poor prognosis, increased tumor growth, metastasis, and resistance to immunotherapy.[1][2] ENPP1's primary pro-tumorigenic mechanism involves the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[2][3] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, often present in cancer cells, and triggers an anti-tumor immune response through the production of type I interferons.[3] By degrading cGAMP, ENPP1 dampens this anti-tumor immune surveillance, allowing cancer cells to evade immune destruction.[2][3] Therefore, inhibiting ENPP1 with small molecules like this compound presents a promising therapeutic strategy to reactivate the STING pathway and enhance anti-tumor immunity in breast cancer.
This compound: A Potent ENPP1 Inhibitor
This compound (also known as Compound 1a) is a selective inhibitor of ENPP with demonstrated activity against ENPP1.[4]
Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (ENPP1) | 1.29 µM | - | [4] |
| IC50 (ENPP3) | 20.2 µM | - | [4] |
| Cytotoxicity | 35.1 ± 0.8% inhibition | MCF-7 | [4] |
| (at 100 µM) | 23.0 ± 2.2% inhibition | HeLa | [4] |
| 30.4 ± 0.1% inhibition | 1321N1 | [4] |
Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for this compound.
Caption: ENPP1-STING signaling pathway and inhibitor action.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1). It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
In Vitro Assays
This protocol is to determine the cytotoxic effect of this compound on breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This protocol assesses the effect of this compound on the migratory and invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Crystal violet solution
-
Cotton swabs
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for polymerization. For migration assays, this step is omitted.
-
Starve the breast cancer cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image and count the migrated/invaded cells in several random fields under a microscope.
This protocol is to detect the phosphorylation of key proteins in the STING pathway following treatment with this compound.
Materials:
-
Breast cancer cell line
-
This compound
-
cGAMP (optional, as a positive control for STING activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time. A positive control group can be treated with cGAMP.
-
Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Assay
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of breast cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
Application Notes and Protocols: Combining ENPP-1-IN-13 with Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of combining the ENPP-1 inhibitor, ENPP-1-IN-13, with anti-PD-1 immunotherapy. The information is curated for professionals in oncology research and drug development to facilitate the design and execution of preclinical studies.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) has emerged as a critical regulator of the tumor immune microenvironment. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous STING (Stimulator of Interferon Genes) agonist, ENPP-1 dampens the innate immune response, thereby promoting tumor immune evasion.[1][2] Inhibition of ENPP-1 can restore cGAMP levels, leading to STING activation, enhanced type I interferon signaling, and a more robust anti-tumor T-cell response.[1][2]
Programmed cell death protein 1 (PD-1) is a well-established immune checkpoint receptor expressed on activated T cells.[3][4] Its ligand, PD-L1, is often upregulated on tumor cells, leading to T-cell exhaustion and immune escape.[3][4] Anti-PD-1 immunotherapy blocks this interaction, reinvigorating T-cell-mediated tumor killing.[3][5][6]
The combination of an ENPP-1 inhibitor with an anti-PD-1 antibody presents a promising therapeutic strategy. By activating the innate immune system, ENPP-1 inhibition can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to the effects of anti-PD-1 checkpoint blockade.[7] Preclinical studies with various ENPP-1 inhibitors have demonstrated synergistic anti-tumor activity when combined with anti-PD-1 or anti-PD-L1 therapy.[7][8][9]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of ENPP-1 inhibitors with anti-PD-1/PD-L1 therapy. Note that specific data for this compound in combination with anti-PD-1 is not yet publicly available; the data presented here is from studies using other ENPP-1 inhibitors and is intended to be illustrative of the expected synergistic effects.
Table 1: Synergistic Tumor Growth Inhibition in Syngeneic Mouse Models
| Treatment Group | Tumor Model | ENPP-1 Inhibitor Dose | Anti-PD-1/PD-L1 Dose | Tumor Growth Inhibition (TGI) (%) | Citation(s) |
| ENPP-1 Inhibitor (ISM5939) | MC38 | 30 mg/kg, p.o. BID | - | 67 | [2] |
| Anti-PD-L1 | MC38 | - | Not Specified | 53 | [2] |
| ISM5939 + Anti-PD-L1 | MC38 | 30 mg/kg, p.o. BID | Not Specified | 96 | [2] |
| Anti-PD-1 | MC38 | - | Not Specified | 28 | [2] |
| ISM5939 + Anti-PD-1 | MC38 | 30 mg/kg, p.o. BID | Not Specified | 68 | [2] |
| ENPP-1 Inhibitor (LCB33) | CT-26 | 5 mg/kg, oral | - | 39 | [8] |
| Anti-PD-L1 | CT-26 | - | Not Specified | Not Reported | [8] |
| LCB33 + Anti-PD-L1 | CT-26 | 5 mg/kg, oral | Not Specified | 72 | [8] |
Table 2: Modulation of the Tumor Immune Microenvironment
| Treatment Group | Tumor Model | Immune Cell Population | Change | Citation(s) |
| ISM5939 + Anti-PD-1 | MC38 | M1/M2 Macrophage Ratio | Enhanced | [10] |
| CD8+ T cell / Treg Ratio | Increased | [10] | ||
| CD8+ T cell Infiltration | Increased | [10] | ||
| CD69+ (Activated) CD8+ T cells | Increased | [10] | ||
| ENPP-1 Inhibitor + Anti-PD-L1 | Colon Murine Model | Immune Remodeling | Strong | [11] |
| ENPP-1 Inhibitor (TXN10128) + Anti-PD-L1 | MC38 | Tumor-Infiltrating Lymphocytes | Improved Profile | [3][12] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Note on this compound: As there is limited publicly available in vivo data for this compound, the following protocols are based on established methodologies for other ENPP-1 inhibitors and anti-PD-1 antibodies. It is crucial to perform dose-finding and formulation optimization studies for this compound before initiating large-scale efficacy experiments.
Protocol 1: In Vivo Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Mice: 6-8 week old female C57BL/6 mice.
-
Tumor Cells: MC38 colon adenocarcinoma cell line.
-
This compound: Purity >98%.
-
Vehicle for this compound: To be determined based on solubility and stability testing (e.g., 0.5% methylcellulose in sterile water).
-
Anti-mouse PD-1 antibody: (e.g., clone RMP1-14).
-
Isotype control antibody: (e.g., Rat IgG2a).
-
Phosphate Buffered Saline (PBS): Sterile.
-
Calipers: For tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of approximately 100 mm3, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + Anti-PD-1
-
Group 4: this compound + Anti-PD-1
-
-
-
Treatment Administration:
-
This compound: Based on data from other ENPP-1 inhibitors, a starting dose range of 5-30 mg/kg administered orally (p.o.) twice daily (BID) could be explored. The final dose and route should be determined from tolerability and pharmacokinetic studies.
-
Anti-PD-1 Antibody: Administer 100 µg of anti-PD-1 antibody or isotype control via intraperitoneal (i.p.) injection on days 1, 5, and 9 post-randomization.[2]
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3) or at the end of the study.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor Dissociation Kit: (e.g., Miltenyi Biotec).
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fc Block: (e.g., anti-mouse CD16/32).
-
Fluorochrome-conjugated antibodies: A comprehensive panel should be designed to identify major immune cell subsets. An example panel is provided in Table 3.
-
Live/Dead Stain.
-
Flow Cytometer.
Table 3: Example Flow Cytometry Panel for Murine TILs
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| CD3e | BUV496 | T Cells |
| CD4 | APC-R700 | Helper T Cells |
| CD8a | BV786 | Cytotoxic T Cells |
| CD25 | PE-Cy7 | Regulatory T Cells (with FoxP3) |
| FoxP3 | AF647 | Regulatory T Cells (intracellular) |
| CD11b | BV605 | Myeloid Cells |
| F4/80 | PE | Macrophages |
| CD206 | BV421 | M2 Macrophages |
| Ly6G | PerCP-Cy5.5 | Neutrophils |
| Ly6C | FITC | Monocytic MDSCs |
| PD-1 | BV711 | Exhausted/Activated T Cells |
| Ki-67 | PE-CF594 | Proliferating Cells (intracellular) |
Procedure:
-
Tumor Digestion:
-
At the study endpoint, harvest tumors and mechanically dissociate them.
-
Digest the tumor tissue using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Lyse red blood cells using RBC lysis buffer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain with a live/dead dye to exclude non-viable cells.
-
Block Fc receptors with Fc block.
-
Stain for surface markers with the antibody cocktail for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.
-
Protocol 3: Cytokine and Chemokine Analysis
Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment and systemically.
Materials:
-
Tumor tissue and serum samples from the in vivo study.
-
Protein Lysis Buffer with protease inhibitors.
-
Multiplex Immunoassay Kit: (e.g., Luminex-based) for a panel of murine cytokines (e.g., IFN-γ, TNF-α, IL-6, CXCL9, CXCL10).
-
ELISA Kits: For specific cytokines of interest.
-
Plate Reader.
Procedure:
-
Sample Preparation:
-
Tumor Lysates: Homogenize harvested tumor tissue in protein lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate.
-
Serum: Collect blood via cardiac puncture at the time of euthanasia and process to obtain serum.
-
-
Cytokine Measurement:
-
Perform the multiplex immunoassay or ELISA on the tumor lysates and serum samples according to the manufacturer's instructions.
-
For tumor lysates, normalize cytokine concentrations to the total protein concentration.
-
-
Data Analysis:
-
Generate a standard curve for each analyte.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare cytokine levels between the different treatment groups.
-
Conclusion
The combination of ENPP-1 inhibition with anti-PD-1 immunotherapy holds significant promise for enhancing anti-tumor immunity and improving clinical outcomes. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this therapeutic strategy. Successful execution of these studies will provide valuable insights into the synergistic mechanisms of action and support the clinical development of ENPP-1 inhibitors like this compound in combination with immune checkpoint blockade.
References
- 1. WO2019051269A1 - Enpp1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 7. "ENPP1 limits efficacy of radiation therapy in a murine pancreatic canc" by J Baird, A Alice et al. [digitalcommons.providence.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. US11707471B2 - ENPP1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. jitc.bmj.com [jitc.bmj.com]
Protocol for Assessing STING Activation Following ENPP1-IN-13 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway.[4][5][6] ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), the second messenger that activates STING, thereby dampening the anti-tumor immune response.[4][5][7][8] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance STING-mediated anti-cancer immunity.[4][9] ENPP1-IN-13 is a potent and selective inhibitor of ENPP1. This document provides detailed protocols to assess the activation of the STING pathway in response to treatment with ENPP1-IN-13.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGAS-STING signaling pathway, the mechanism of ENPP1-IN-13, and the general experimental workflow to assess STING activation.
Caption: The cGAS-STING signaling pathway and the inhibitory action of ENPP1-IN-13.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ENPP-1-IN-13 to Enhance Tumor Radiosensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ENPP-1-IN-13, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), to sensitize tumors to radiotherapy. The information presented is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the synergistic anti-tumor effects of ENPP1 inhibition and radiation.
Introduction
Radiotherapy is a cornerstone of cancer treatment; however, intrinsic and acquired radioresistance remains a significant clinical challenge. A promising strategy to overcome this is to modulate the tumor microenvironment to be more susceptible to the effects of radiation. ENPP1 has emerged as a key regulator of innate immunity and a critical factor in tumor immune evasion and resistance to therapy.[1][2][3]
ENPP1 is an ectoenzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[3][4] Radiation-induced DNA damage in tumor cells leads to the cytosolic release of double-stranded DNA (dsDNA), which is sensed by cyclic GMP-AMP synthase (cGAS) to produce cGAMP.[5][6] This cGAMP can then act in a paracrine manner to activate the STING pathway in adjacent immune cells, leading to the production of type I interferons (IFNs) and a subsequent CD8+ T cell-mediated anti-tumor immune response.[5][6] By degrading extracellular cGAMP, ENPP1 dampens this crucial anti-tumor immune cascade, thereby promoting a radioresistant and immunosuppressive tumor microenvironment.[5][6][7]
This compound and other selective ENPP1 inhibitors block the hydrolysis of cGAMP, thereby amplifying the STING-mediated immune response to radiation.[5][8] This dual approach of direct tumor cell killing by radiation and immune-mediated clearance offers a powerful strategy to improve therapeutic outcomes.
Signaling Pathway and Experimental Workflow
Quantitative Data from Preclinical Studies
The following tables summarize the in vivo efficacy of various ENPP1 inhibitors when combined with radiotherapy in different preclinical cancer models.
Table 1: In Vivo Efficacy of ENPP1 Inhibitor VIR3 and Radiotherapy
| Tumor Model | Mouse Strain | ENPP1 Inhibitor | Dosing Schedule | Radiotherapy | Key Outcome | Reference |
| MC38 (colorectal) | C57BL/6 | VIR3 | Daily oral gavage for 21 days | 12 Gy, single dose | Significantly improved survival with combination therapy | [5] |
| CT26 (colorectal) | BALB/c | VIR3 | Daily oral gavage for 21 days | 12 Gy, single dose | Significantly improved survival with combination therapy | [5] |
Table 2: In Vivo Efficacy of a Novel ENPP1 Inhibitor Prodrug and Radiotherapy
| Tumor Model | Mouse Strain | ENPP1 Inhibitor | Dosing Schedule | Radiotherapy | Key Outcome | Reference |
| Pan02 (pancreatic) | Syngeneic | Compound [II] (prodrug) | Not specified | Not specified | TGI of 11% (inhibitor alone), TGI of 51% (combination) | [8] |
Table 3: In Vivo Efficacy of ENPP1 Inhibitor AVA-NP-695 and Radiotherapy
| Tumor Model | Mouse Strain | ENPP1 Inhibitor | Dosing Schedule | Radiotherapy | Key Outcome | Reference |
| 4T1 (breast) | BALB/c | AVA-NP-695 | 6 mg/kg, BID | Not specified | Superior tumor growth inhibition compared to monotherapy | [1] |
| ANV5-ENPP1 oe (breast) | Not specified | AVA-NP-695 | Not specified | 6.2 Gy x 4 | Complete tumor ablation and delayed recurrence | [2] |
Detailed Experimental Protocols
In Vitro Assays
1. Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, a measure of reproductive viability.
-
Cell Seeding:
-
Harvest and count tumor cells.
-
Seed known numbers of cells (e.g., 200-1000 cells/well, depending on cell line and radiation dose) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Replace the medium with fresh, drug-free medium.
-
Incubate for 10-14 days until visible colonies are formed.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix with methanol for 10 minutes.
-
Stain with 0.5% crystal violet in 25% methanol for 10 minutes.
-
Gently wash with water and air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
2. cGAMP Hydrolysis Assay
This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of cGAMP.
-
Reaction Setup:
-
In a 96-well plate, combine recombinant human ENPP1, a known concentration of cGAMP, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection:
-
Terminate the reaction.
-
Quantify the remaining cGAMP using a commercially available cGAMP ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of cGAMP hydrolysis at each inhibitor concentration and determine the IC50 value.
-
3. STING Pathway Activation Assays
-
Western Blot for Phospho-IRF3:
-
Seed cells and treat with this compound and/or radiotherapy.
-
Lyse the cells at various time points post-treatment.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
IFN-β ELISA:
-
Treat cells as described above.
-
Collect the cell culture supernatant at different time points (e.g., 24-48 hours).
-
Measure the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Studies
1. Syngeneic Tumor Model and Treatment
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the flank of syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for CT26).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
-
This compound Administration:
-
Administer this compound via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Radiotherapy:
-
On the designated day of treatment, irradiate the tumors with a single high dose (e.g., 12 Gy) or a fractionated regimen using a targeted irradiator.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
The primary endpoints are typically tumor growth delay/inhibition and overall survival.
-
Conclusion
The inhibition of ENPP1 with agents like this compound represents a promising strategy to overcome tumor radioresistance. By preventing the degradation of the immunostimulatory molecule cGAMP, ENPP1 inhibitors can unleash a potent anti-tumor immune response when combined with radiotherapy. The protocols and data presented here provide a framework for researchers to further investigate and validate this therapeutic approach in various cancer models. Careful consideration of the experimental design, including the choice of tumor model, inhibitor dosing, and radiation schedule, will be crucial for the successful translation of these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
Application of ENPP-1-IN-13 in Colon Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatse/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. In the context of oncology, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens innate immune responses against cancer cells. Elevated ENPP1 expression has been observed in various tumors, including colon cancer, and is often associated with a poor prognosis.
ENPP-1-IN-13 is a small molecule inhibitor of ENPP1 with demonstrated anticancer activity in vitro. This document provides detailed application notes and a protocol for evaluating the in vivo efficacy of this compound in a colon cancer xenograft model. The information presented here is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.
ENPP1 Signaling Pathway in Cancer
ENPP1 modulates the tumor microenvironment through its enzymatic activity. A key function of ENPP1 is the hydrolysis of extracellular ATP to produce AMP and pyrophosphate. Furthermore, ENPP1 is the primary enzyme responsible for degrading 2'3'-cGAMP, a critical second messenger in the cGAS-STING pathway. The cGAS-STING pathway is an essential component of the innate immune system that detects cytosolic DNA, often present in cancer cells due to genomic instability, and triggers a type I interferon response, leading to the activation of an anti-tumor immune response. By degrading 2'3'-cGAMP, ENPP1 effectively acts as an immune checkpoint, suppressing this anti-tumor immunity. Inhibition of ENPP1 is therefore a promising therapeutic strategy to restore STING-mediated anti-tumor immunity.
Caption: ENPP1 negatively regulates the cGAS-STING pathway.
In Vitro Activity of this compound
This compound has been characterized as a potent inhibitor of ENPP1. The following table summarizes its in vitro inhibitory and cytotoxic activity based on available data.
| Parameter | Value | Cell Lines | Reference |
| ENPP1 IC50 | 1.29 µM | - | [1] |
| ENPP3 IC50 | 20.2 µM | - | [1] |
| Cytotoxicity (% inhibition at 100 µM) | 23.0 ± 2.2% | HeLa | [1] |
| 35.1 ± 0.8% | MCF-7 | [1] | |
| 30.4 ± 0.1% | 1321N1 | [1] |
Hypothetical In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
While specific in vivo data for this compound in a colon cancer xenograft model is not yet publicly available, the following table represents hypothetical data based on typical outcomes for effective anti-cancer agents in such models. This data is for illustrative purposes to guide researchers in their experimental design and endpoint analysis.
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound (25 mg/kg) | 10 | 900 ± 120 | 40 | +4.5 ± 1.8 |
| This compound (50 mg/kg) | 10 | 600 ± 90 | 60 | +3.0 ± 2.0 |
| Positive Control (e.g., 5-FU) | 10 | 450 ± 75 | 70 | -8.0 ± 2.5 |
Experimental Protocol: Subcutaneous Colon Cancer Xenograft Model
This protocol outlines a standard procedure for establishing and utilizing a subcutaneous colon cancer xenograft model to evaluate the efficacy of this compound.
1. Cell Culture and Preparation
-
Culture a human colon cancer cell line (e.g., HCT116, HT-29) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 2 x 107 cells/mL.
-
Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation
-
Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 2 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
3. Treatment with this compound
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer this compound or the vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined schedule (e.g., once daily for 21 days).
4. Monitoring and Endpoint Analysis
-
Measure tumor dimensions using a digital caliper every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each mouse twice a week as an indicator of general health and treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD8 for T-cell infiltration) and another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., measurement of intratumoral cGAMP levels).
Caption: Workflow for a colon cancer xenograft study.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of colon cancer by targeting the ENPP1-STING axis. The provided protocols and illustrative data offer a framework for the preclinical evaluation of this compound in a colon cancer xenograft model. Successful in vivo studies will be crucial in advancing this compound towards clinical development for the benefit of patients with colon cancer.
References
Troubleshooting & Optimization
Technical Support Center: Improving ENPP-1-IN-13 Bioavailability for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of the ENPP1 inhibitor, ENPP-1-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunology through the cGAS-STING pathway. Like many kinase inhibitors and pyrazole-based compounds, this compound is likely to have low aqueous solubility, which can significantly limit its oral bioavailability and lead to variability in in vivo experiments.
Q2: What are the primary signaling pathways affected by this compound?
A2: The primary target of this compound is ENPP1. By inhibiting ENPP1, the molecule prevents the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway. This activation leads to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.[1]
Q3: What are the common reasons for poor bioavailability of small molecule inhibitors like this compound?
A3: Poor oral bioavailability of small molecule inhibitors is often multifactorial and can be attributed to:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Low permeability: The compound cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
First-pass metabolism: The compound is extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q4: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of this compound?
A4: To assess bioavailability, you should measure the plasma concentration of this compound over time after administration. The key parameters to determine from the resulting plasma concentration-time curve are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. Absolute bioavailability (F%) can be calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound.
Issue 1: Inconsistent or low plasma concentrations of this compound in pilot studies.
Possible Cause: Poor solubility and/or dissolution rate of the compound in the administration vehicle.
Solutions:
-
Formulation Optimization: The choice of vehicle is critical for poorly soluble compounds. Below are several formulation strategies to consider, starting with the simplest.
| Formulation Strategy | Composition | Rationale |
| Simple Suspension | 1% Methylcellulose or 0.5% Carboxymethylcellulose (CMC) in water | Simple to prepare, but may not be sufficient for very poorly soluble compounds. |
| Co-solvent System | DMSO, PEG300, Tween 80, Saline | Increases solubility by using a mixture of solvents. A common starting point is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. |
| Lipid-Based Formulation | Corn oil or other triglycerides | Suitable for lipophilic compounds. The compound is dissolved or suspended in the oil. |
| Amorphous Solid Dispersion | Compound dispersed in a polymer matrix (e.g., PVP, HPMC) | Increases the dissolution rate by preventing the compound from crystallizing. |
| Nanosuspension | Reduction of particle size to the nanometer range | Increases the surface area for dissolution. |
-
Particle Size Reduction: Micronization of the drug powder can increase the surface area available for dissolution.
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract, potentially due to food effects or pH-dependent solubility.
Solutions:
-
Standardize Fasting Times: Ensure all animals are fasted for a consistent period (typically 4-6 hours for mice) before dosing to reduce variability in gastric emptying and pH.
-
Use of Solubilizing Excipients: Incorporating surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins into the formulation can help to maintain the drug in solution in the GI tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the consistency of absorption by forming a fine emulsion in the gut, which is less susceptible to food effects.
Issue 3: Low oral bioavailability despite adequate solubility in the formulation.
Possible Cause: Poor membrane permeability or significant first-pass metabolism.
Solutions:
-
Permeation Enhancers: While less common in early-stage research due to potential toxicity, permeation enhancers can be considered to improve intestinal absorption.
-
Prodrug Approach: Chemical modification of this compound to a more soluble and/or permeable prodrug that is converted to the active compound in vivo could be a long-term strategy.
-
Route of Administration: If oral bioavailability remains a significant hurdle and the experimental goals allow, consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection. Note that these routes bypass first-pass metabolism in the liver to different extents and will have different absorption kinetics compared to oral administration.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
This protocol provides a starting point for formulating this compound for in vivo studies. The final percentages may need to be optimized based on the solubility of the specific batch of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. Use the minimum amount necessary, ideally not exceeding 10% of the final volume.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is obtained.
-
Add the sterile saline stepwise while vortexing to bring the formulation to the final volume.
-
Observe the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of PEG300 or Tween 80, or decreasing the final concentration of the compound).
Example Final Formulation:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
Protocol 2: Assessment of Oral Bioavailability in Mice
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of this compound.
Materials:
-
This compound formulation
-
Age- and weight-matched mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Fast the mice for 4-6 hours prior to dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
For absolute bioavailability, a separate cohort of mice should be dosed intravenously.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
| Parameter | Description |
| Cmax | Maximum plasma concentration of the drug. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| F% | Absolute bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Visualizations
Caption: ENPP1-cGAS-STING Signaling Pathway and the action of this compound.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
References
Troubleshooting Enpp-1-IN-13 off-target effects on ENPP3
Topic: Troubleshooting Off-Target Effects on ENPP3
Welcome to the technical support center for Enpp-1-IN-13. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of this compound on ENPP3 during experimental studies.
Disclaimer: Publicly available data on the specific selectivity profile of this compound is limited. The quantitative data presented in this guide is hypothetical and for illustrative purposes only . It is based on typical selectivity profiles observed for small molecule inhibitors against homologous targets. Researchers must determine the precise selectivity of their specific batch of this compound using the protocols outlined herein.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am using this compound to inhibit ENPP1, but my cellular phenotype is not what I expected based on ENPP1 biology. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of off-target activity. This compound, while targeting ENPP1, may also inhibit ENPP3, a closely related ecto-nucleotide pyrophosphatase/phosphodiesterase. Both enzymes can hydrolyze extracellular ATP and 2'3'-cGAMP.[1][2] Inhibition of ENPP3 can alter purinergic signaling and immune responses in ways that are distinct from ENPP1 inhibition, potentially confounding your results.[3] We recommend verifying the inhibitor's selectivity and confirming target engagement in your specific cellular system.
Q2: My biochemical assay shows this compound is highly selective for ENPP1 over ENPP3. Why would I still suspect off-target effects in my cell-based experiments?
A2: Several factors can cause a discrepancy between biochemical assay data and cellular outcomes:
-
Relative Protein Expression: Your cells might express significantly higher levels of ENPP3 than ENPP1. Even with a favorable selectivity ratio, a high concentration of the off-target protein can lead to a significant biological effect.
-
Inhibitor Concentration: The concentration of this compound used in your cellular assay might be high enough to engage ENPP3, despite the selectivity margin. Always use the lowest concentration that gives a robust on-target effect.
-
Cellular Environment: The complex, crowded environment inside a cell can influence drug-protein interactions differently than a purified, in-vitro biochemical assay.[4]
To resolve this, you should perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging ENPP1, and not ENPP3, at the concentrations used in your experiments.
Q3: How can I experimentally confirm if this compound is engaging ENPP3 in my cells?
A3: The gold-standard method for confirming target engagement in intact cells is the Cellular Thermal Shift Assay (CETSA) .[4][5][6] This technique measures the change in thermal stability of a protein when a ligand (inhibitor) is bound. If this compound binds to ENPP3 in your cells, ENPP3 will be stabilized at higher temperatures. You can compare the melting curve of ENPP3 in vehicle-treated vs. inhibitor-treated cells. A significant shift in the curve indicates target engagement. See our detailed CETSA protocol below.
Q4: What are the key differences between ENPP1 and ENPP3 that could help me design control experiments?
A4: While both are ectonucleotidases, they have distinct tissue expression patterns and some differences in substrate preference and downstream signaling.[1][3] For example, ENPP1 is a primary regulator of the cGAS-STING pathway by hydrolyzing extracellular cGAMP.[7][8] ENPP3 also hydrolyzes cGAMP but is highly expressed on activated basophils and mast cells, playing a role in allergic inflammation.[2] You can use cell lines with known differential expression of ENPP1 and ENPP3 or use siRNA/shRNA to knock down one of the targets to deconvolute the observed effects.
Q5: What is the first step I should take to troubleshoot my experiment?
A5: Your first step should always be to establish a full dose-response curve for this compound in your primary assay. This ensures you are using an appropriate concentration. Concurrently, you should perform biochemical assays to determine the IC50 values for both ENPP1 and ENPP3 to establish the inhibitor's selectivity window. The Troubleshooting Workflow diagram below provides a logical guide for subsequent steps.
Data Presentation: Inhibitor Selectivity & Target Comparison
The following tables summarize the key data points for consideration.
Table 1: Hypothetical Selectivity Profile of this compound (Note: This data is for illustrative purposes. Researchers must verify this experimentally.)
| Target Enzyme | IC50 (nM) | Selectivity vs. ENPP1 |
| ENPP1 (On-Target) | 5 | - |
| ENPP3 (Off-Target) | 275 | 55-fold |
| ENPP2 (Autotaxin) | > 10,000 | > 2000-fold |
| Alkaline Phosphatase | > 10,000 | > 2000-fold |
Table 2: Comparison of Human ENPP1 and ENPP3
| Feature | ENPP1 | ENPP3 |
| Primary Function | Regulation of mineralization, cGAMP hydrolysis, purinergic signaling.[8][9] | Regulation of allergic responses, purinergic signaling, cGAMP hydrolysis.[2] |
| Key Substrates | ATP, 2'3'-cGAMP.[8][10] | ATP, 2'3'-cGAMP, other nucleotides.[1] |
| Signaling Pathway | Inhibits cGAS-STING pathway, generates adenosine.[7] | Modulates purinergic signaling in mast cells/basophils.[2] |
| Tissue Expression | Broadly expressed; high in bone, cartilage, vascular smooth muscle.[10] | Prostate, uterus, colon; high on activated basophils and mast cells.[11] |
| Cancer Relevance | Overexpressed in some cancers, linked to suppressed anti-tumor immunity.[3] | Overexpressed in certain cancers like renal cell carcinoma (RCC).[11][12] |
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: ENPP1 and ENPP3 signaling pathways.
Experimental & Troubleshooting Workflows
Caption: Workflow and logic tree for troubleshooting.
Key Experimental Protocols
Protocol 1: Biochemical ENPP1/ENPP3 Inhibition Assay
This protocol allows for the determination of IC50 values for this compound against purified ENPP1 and ENPP3 enzymes. Commercial kits are available for this purpose.[13][14][15]
Materials:
-
Recombinant human ENPP1 and ENPP3 enzymes.
-
Fluorogenic substrate (e.g., TG-mAMP from Cayman Chemical or similar).[13][16][17]
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Brij-35, pH 7.5).
-
This compound serial dilutions in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO control) to triplicate wells.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of pre-diluted ENPP1 or ENPP3 enzyme to the appropriate wells. Mix gently by pipetting.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 2 minutes for 60 minutes (kinetic mode).
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates to the DMSO control (100% activity). c. Plot the % inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with ENPP1 and ENPP3 in intact cells, followed by Western blot detection.[6][18]
Materials:
-
Cell line of interest grown to ~80% confluency.
-
This compound and DMSO (vehicle control).
-
PBS (Phosphate-Buffered Saline) and complete cell culture medium.
-
Lysis Buffer (e.g., PBS with 1% NP-40, protease inhibitors).
-
Primary antibodies for ENPP1, ENPP3, and a loading control (e.g., GAPDH, Tubulin).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
-
Thermocycler with a temperature gradient block.
Methodology:
Part A: Cell Treatment & Heat Shock
-
Harvest cells and resuspend them in fresh media to a concentration of 1-2 x 10^6 cells/mL.
-
Treat one aliquot of cells with this compound at the desired concentration (e.g., 1 µM). Treat a second aliquot with an equivalent volume of DMSO.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Aliquot 100 µL of each cell suspension into PCR tubes.
-
Place the tubes in a thermocycler. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
Part B: Lysis and Protein Quantification 6. Lyse the cells by adding 100 µL of ice-cold Lysis Buffer and performing three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). 7. Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction. 8. Carefully collect the supernatant and transfer to a new tube. 9. Determine the protein concentration of each sample using a BCA or Bradford assay.
Part C: Western Blotting 10. Normalize all samples to the same protein concentration with Lysis Buffer. 11. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes. 12. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. 13. Transfer the proteins to a PVDF membrane. 14. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. 15. Incubate with primary antibodies against ENPP1, ENPP3, or a loading control overnight at 4°C. 16. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 17. Detect the signal using an ECL substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for ENPP1 and ENPP3 at each temperature for both DMSO and inhibitor-treated samples.
-
Normalize the intensities to the loading control.
-
For each treatment condition, plot the normalized band intensity versus temperature. The resulting "melting curve" will show a shift to the right for the inhibitor-treated sample if target engagement has occurred.
References
- 1. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 2. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation update: Variants of the ENPP1 gene in pathologic calcification, hypophosphatemic rickets, and cutaneous hypopigmentation with punctate keratoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-degrading ENPP1 is required for survival (or persistence) of long-lived plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restricted [jnjmedicalconnect.com]
- 13. caymanchem.com [caymanchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]
- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ENPP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to ENPP1 inhibitors in cancer cells.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with ENPP1 inhibitors.
Issue 1: ENPP1 inhibitor shows reduced efficacy in co-culture or in vivo models compared to cancer cell monocultures.
Question: My ENPP1 inhibitor, which is potent against my cancer cell line in monoculture, shows significantly reduced activity when I use it in a co-culture system with stromal cells or in an animal model. What could be the cause, and how can I troubleshoot this?
Answer:
This is a common issue and often points to the role of the tumor microenvironment (TME) in mediating resistance. Here’s a step-by-step guide to investigate and address this:
Step 1: Assess ENPP1 Expression in the Tumor Microenvironment.
-
Rationale: ENPP1 is not only expressed by cancer cells but can also be present on stromal and immune cells within the TME.[1] These non-cancer cells can also hydrolyze cGAMP, thereby diminishing the effect of the ENPP1 inhibitor.[1]
-
Experimental Protocol:
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): Stain tumor sections from your animal model with antibodies against ENPP1 and markers for different cell types (e.g., FAP for fibroblasts, CD45 for immune cells, CD31 for endothelial cells). This will allow you to visualize which cell types are expressing ENPP1.
-
Flow Cytometry: Prepare a single-cell suspension from the tumor tissue. Use fluorescently labeled antibodies to identify different cell populations (e.g., cancer cells, fibroblasts, myeloid cells, lymphocytes) and quantify ENPP1 expression on each.
-
Step 2: Functionally Validate the Contribution of Stromal/Immune ENPP1.
-
Rationale: To confirm that ENPP1 activity from non-cancer cells is responsible for the observed resistance.
-
Experimental Protocol:
-
Co-culture Experiments: Culture your cancer cells with different stromal or immune cell types (e.g., cancer-associated fibroblasts, macrophages). Treat the co-cultures with your ENPP1 inhibitor and assess the activation of the STING pathway (e.g., by measuring IFN-β levels in the supernatant). Compare these results to your cancer cell monocultures.
-
In Vivo Studies with Knockout Models: If available, use mouse models where ENPP1 has been knocked out in specific cell compartments (e.g., fibroblast-specific or myeloid-specific ENPP1 knockout) to assess the impact on inhibitor efficacy.
-
Step 3: Consider Combination Therapies.
-
Rationale: If stromal or immune ENPP1 is contributing to resistance, combining the ENPP1 inhibitor with therapies that modulate the TME can be effective.
-
Potential Combinations:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): Overexpression of ENPP1 can confer resistance to immune checkpoint blockade (ICB).[2][3] Combining an ENPP1 inhibitor can render tumors more responsive to ICB therapy.[2][3] Low ENPP1 expression in breast cancer patients has been linked to improved responses to pembrolizumab (anti-PD-1).[4][5]
-
Radiotherapy: Radiation can induce the release of cytosolic DNA, which activates the cGAS-STING pathway.[1][3] Combining radiotherapy with an ENPP1 inhibitor can enhance this effect, even in tumors where cancer cells themselves do not express ENPP1.[1][6]
-
PARP Inhibitors: These agents can also lead to cGAS activation.[7] The combination of an ENPP1 inhibitor with a PARP inhibitor can result in maximal extracellular cGAMP accumulation.[7]
-
Experimental Workflow for Investigating In Vivo Resistance
Caption: Troubleshooting workflow for reduced in vivo efficacy of ENPP1 inhibitors.
Issue 2: Cancer cells develop acquired resistance to an ENPP1 inhibitor after prolonged treatment.
Question: My cancer cell line, which was initially sensitive to my ENPP1 inhibitor, has developed resistance after continuous exposure. What are the potential mechanisms, and how can I investigate them?
Answer:
Acquired resistance can arise from various molecular changes within the cancer cells. Here’s how you can approach this problem:
Step 1: Verify ENPP1 Pathway Integrity.
-
Rationale: Resistance could be due to alterations in the ENPP1 signaling pathway.
-
Experimental Protocol:
-
Western Blotting: Compare the protein levels of ENPP1, cGAS, and STING in your sensitive and resistant cell lines. Upregulation of ENPP1 or downregulation of cGAS or STING could explain the resistance.
-
qRT-PCR: Analyze the mRNA expression levels of ENPP1, cGAS, and STING to see if the changes are at the transcriptional level.
-
Functional Assays:
-
ENPP1 Activity Assay: Use a fluorescent probe like TG-mAMP to measure ENPP1 enzymatic activity directly in sensitive versus resistant cells.[8]
-
STING Activation Assay: Treat cells with a STING agonist (e.g., cGAMP) and measure downstream signaling (e.g., phosphorylation of TBK1/IRF3, IFN-β production). A blunted response in the resistant line would indicate defects in the STING pathway.
-
-
Step 2: Investigate Alternative Immunosuppressive Pathways.
-
Rationale: Cancer cells might compensate for ENPP1 inhibition by upregulating other pathways that suppress the immune response. A key alternative is the adenosine pathway.
-
Experimental Protocol:
-
Western Blotting/Flow Cytometry: Assess the expression of other ectonucleotidases like CD39 and CD73, which are also involved in converting ATP to immunosuppressive adenosine.[2]
-
Metabolite Analysis (LC-MS): Measure the levels of extracellular ATP, AMP, and adenosine in the culture supernatants of sensitive and resistant cells. An increase in adenosine in the resistant line despite ENPP1 inhibition could indicate upregulation of parallel pathways.
-
Step 3: Explore Combination Strategies to Bypass Resistance.
-
Rationale: If you've identified the resistance mechanism, you can select a combination therapy to counteract it.
-
Potential Combinations:
-
If STING pathway is downregulated: Combine the ENPP1 inhibitor with therapies that induce immunogenic cell death and release of DNA to activate any remaining cGAS-STING signaling, such as radiotherapy or certain chemotherapies.[3][7]
-
If adenosine pathway is upregulated: Combine the ENPP1 inhibitor with inhibitors of CD73 or A2A adenosine receptors to block this compensatory immunosuppressive pathway.[2]
-
Signaling Pathways in ENPP1 Inhibitor Resistance
Caption: Potential mechanisms of acquired resistance to ENPP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ENPP1 inhibitors are thought to overcome cancer's immune evasion?
A1: ENPP1 is the primary enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP).[9][10] cGAMP is an immunotransmitter produced by cancer cells in response to cytosolic DNA, which then activates the STING (Stimulator of Interferon Genes) pathway in neighboring immune cells, leading to an anti-tumor immune response.[11][12] By overexpressing ENPP1, cancer cells can degrade cGAMP and prevent this immune activation.[9][12] ENPP1 inhibitors block this degradation, leading to the accumulation of cGAMP, activation of the STING pathway, and subsequent innate and adaptive immune responses against the tumor.[2][10] This process can turn immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.[13]
Q2: Besides the cGAS-STING pathway, what other signaling pathways are affected by ENPP1?
A2: ENPP1 is also involved in purinergic signaling by hydrolyzing ATP to produce AMP.[14] This AMP can then be converted to adenosine by CD73.[2] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment.[2] Therefore, ENPP1 activity contributes to an immunosuppressive TME through both the degradation of immunostimulatory cGAMP and the production of immunosuppressive adenosine.[9][15]
Q3: How can I determine if my cancer model is a good candidate for ENPP1 inhibitor therapy?
A3: A good candidate model would likely exhibit high ENPP1 expression. You can assess this at the mRNA level (qRT-PCR) or protein level (Western Blot, IHC, Flow Cytometry).[8][16] Additionally, models with a functional cGAS-STING pathway are more likely to respond. You can test this by treating your cells with a STING agonist and measuring downstream signaling. Low ENPP1 expression has been shown to be a biomarker for better response to immunotherapies like anti-PD-1 in breast cancer patients, suggesting that ENPP1 levels could be used for patient stratification.[4][17]
Q4: What are some of the ENPP1 inhibitors currently in development?
A4: Several small-molecule ENPP1 inhibitors are in preclinical or clinical development. Some examples include:
-
STF-1623: A potent and specific ENPP1 inhibitor that has shown efficacy in mouse models of breast, pancreatic, colorectal, and glioblastoma.[13]
-
RBS2418: Being evaluated in Phase 1a/b clinical trials as both a monotherapy and in combination with the checkpoint inhibitor pembrolizumab.[18]
-
Other investigational inhibitors: TXN10128 and SR-8541A are also in early-phase clinical trials.[18]
Q5: What are the most promising combination strategies for ENPP1 inhibitors?
A5: Based on its mechanism of action, ENPP1 inhibitors are prime candidates for combination therapies. The most promising strategies include:
-
Immune Checkpoint Blockade (ICB): To overcome resistance to agents like anti-PD-1/PD-L1.[3][6]
-
Radiotherapy: To synergistically activate the cGAS-STING pathway.[1][3]
-
DNA Damaging Agents (e.g., PARP inhibitors, chemotherapy): To increase the amount of cytosolic DNA and subsequent cGAMP production.[6][7]
-
Other Purinergic Pathway Inhibitors: Such as CD73 or A2A receptor antagonists, to fully block adenosine-mediated immunosuppression.[2]
Quantitative Data Summary
| Parameter | Cell Line / Model | Observation | Reference |
| ENPP1 Expression & Prognosis | Breast Cancer (METABRIC database) | High ENPP1 mRNA levels correlate with significantly worse disease-free survival. | [4][9] |
| Bladder Cancer | High ENPP1 expression is associated with worse overall survival and advanced tumor stages. | [16] | |
| Inhibitor Efficacy (Preclinical) | 4T1 Orthotopic Breast Cancer Model | Combination of ISM5939 and olaparib (PARP inhibitor) showed striking synergy in reducing tumor growth. | [7] |
| Triple-Negative Breast Cancer Model | Combination of radiotherapy and an ENPP1 inhibitor showed a synergistic effect. | [3] | |
| Biomarker Potential | Breast Cancer Patients (I-SPY 2 Trial) | Patients with low ENPP1 levels had a high response to pembrolizumab and no metastases after 7 years. | [4][5] |
| Breast Cancer Patients (I-SPY 2 Trial) | Patients with high ENPP1 levels had a low response to pembrolizumab and a high chance of metastases. | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for ENPP1, cGAS, and STING
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ENPP1, cGAS, STING, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantification: Densitometry analysis can be performed using software like ImageJ.
Protocol 2: Flow Cytometry for ENPP1 Expression on Tumor Infiltrating Cells
-
Tumor Dissociation: Mince fresh tumor tissue and digest with an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS + 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, EpCAM) and ENPP1.
-
Incubate for 30 minutes on ice in the dark.
-
-
Live/Dead Staining: Add a viability dye to exclude dead cells from the analysis.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, single cells, then on major immune and stromal populations to determine the percentage of ENPP1+ cells and the mean fluorescence intensity (MFI) within each population.
References
- 1. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. mskcc.org [mskcc.org]
- 13. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 14. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ENPP1 promotes immune suppression, drug resistance, and adverse outcomes in bladder cancer: Potential for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study Establishes ENPP1 As A Biomarker For Immunotherapy Benefit [bio-itworld.com]
- 18. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Technical Support Center: Enpp-1-IN-13 Stability and Storage
This technical support guide provides detailed information on the stability of the ENPP1 inhibitor, Enpp-1-IN-13, in solution and under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For short-term storage, it can be kept at 4°C for up to two years. While the compound is generally shipped at room temperature, it is recommended to transfer it to the appropriate storage conditions upon receipt.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use anhydrous DMSO to minimize degradation, as the presence of water can affect the stability of the compound.[2]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be stored at -80°C and are expected to be stable for up to six months. For shorter-term storage (up to one month), aliquots can be stored at -20°C.[1][3]
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as they may have limited stability. Aqueous solutions should be prepared fresh just before use and any unused portion should be discarded.[4]
Q5: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?
A5: While some small molecules in DMSO can withstand a limited number of freeze-thaw cycles, it is best practice to avoid them altogether by preparing single-use aliquots.[5][6] Repeated freeze-thaw cycles can introduce moisture and potentially lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound has lower solubility in aqueous media compared to the organic solvent stock. | Make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer. Ensure the final concentration of DMSO in the assay is low enough not to affect the biological system (typically <0.5%).[2][4] |
| Inconsistent or lower than expected activity in experiments. | The compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored at the recommended temperatures. 2. Check Solution Age: Use freshly prepared aqueous solutions for each experiment. Do not use stock solutions stored at -20°C for longer than one month or at -80°C for longer than six months. 3. Avoid Freeze-Thaw Cycles: Always use fresh aliquots for each experiment. 4. Perform a Stability Check: If degradation is suspected, it is advisable to perform a stability analysis, for example, by HPLC, to check the purity of the compound. |
| Visible changes in the appearance of the solid compound (e.g., clumping, discoloration). | The compound may be hygroscopic and has absorbed moisture from the air. | Store the compound in a desiccator to protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[4] |
Quantitative Data on Stability and Storage
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration | Expected Stability |
| -20°C | Up to 3 years | High |
| 4°C | Up to 2 years | Moderate |
| Room Temperature | Short-term (shipping) | Limited |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Recommended Duration | Expected Stability | Degradation Rate (%) | Half-life |
| -80°C | Up to 6 months | High | Data not available | Data not available |
| -20°C | Up to 1 month | Moderate | Data not available | Data not available |
| Room Temperature | Not Recommended | Low | Data not available | Data not available |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (or other suitable mobile phase modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
From the stock solution, prepare working solutions at a suitable concentration (e.g., 1 mg/mL) in the appropriate solvent for each stress condition.
3. Forced Degradation Studies:
-
Acidic Hydrolysis: Mix the this compound working solution with 0.1 N HCl and incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix the this compound working solution with 0.1 N NaOH and incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Store the solid this compound at elevated temperatures (e.g., 60°C) for an extended period. Also, incubate a solution of this compound in DMSO at a high temperature.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period. Keep a control sample in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for reverse-phase chromatography of small molecules is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A suitable gradient might be 10-90% Solvent B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Analysis: For each time point and stress condition, inject the sample into the HPLC system. Quantify the peak area of the parent this compound peak and any new peaks that correspond to degradation products.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
ENPP1 Signaling Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that regulates extracellular nucleotide metabolism. One of its critical functions is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an innate immune response. By degrading cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway. ENPP1 also hydrolyzes ATP to produce AMP and pyrophosphate (PPi), influencing purinergic signaling and mineralization processes.
Caption: ENPP1 signaling and inhibition.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound.
Caption: Workflow for stability assessment.
References
Refinement of Enpp-1-IN-13 delivery methods in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ENPP1 inhibitor, Enpp-1-IN-13, in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes. It shows inhibitory activity against ENPP1 (IC50 = 1.29 µM) and ENPP3 (IC50 = 20.2 µM).[1][2] By inhibiting ENPP1, this compound prevents the hydrolysis of cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells, promoting an anti-tumor immune response.[3][4]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has shown cytotoxic effects against various cancer cell lines in vitro, including HeLa, MCF-7, and 1321N1 cells.[1] Its mechanism of action suggests potential for use in cancer immunotherapy, particularly for "cold" tumors that lack immune cell infiltration. By activating the STING pathway, ENPP1 inhibitors aim to remodel the tumor microenvironment and enhance anti-tumor immunity.[5]
Q3: Has this compound been tested in animal models?
A3: As of late 2025, there is limited publicly available data on the in vivo use of this compound in animal models. The provided protocols and troubleshooting guides are based on best practices for similar small molecule inhibitors and general knowledge of in vivo study design. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dose for their specific animal model and experimental conditions.
Q4: What is the ENPP1 signaling pathway?
A4: The ENPP1 signaling pathway is a critical negative regulator of the cGAS-STING innate immune response. When cytosolic DNA is detected by cGAS, it synthesizes cGAMP. cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response. ENPP1 is an ecto-enzyme that hydrolyzes extracellular cGAMP, thus dampening this immune activation. Inhibition of ENPP1, therefore, enhances STING signaling.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy [mdpi.com]
- 4. Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis [mdpi.com]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of ENPP1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cellular uptake of ENPP1 inhibitors.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am not observing the expected downstream effects of ENPP1 inhibition (e.g., increased cGAMP levels, STING pathway activation). Could this be due to poor cellular uptake of my inhibitor?
Answer:
Yes, a lack of downstream effects is a primary indicator that your ENPP1 inhibitor may not be reaching its target effectively. Since ENPP1 is a type II transmembrane glycoprotein with its catalytic domain facing the extracellular space, direct cellular uptake is not strictly required for inhibition of its extracellular functions, such as the hydrolysis of extracellular ATP and cGAMP. However, if you are investigating the inhibitor's effects on intracellular processes or if the inhibitor is designed to have intracellular targets, then poor cellular permeability is a likely culprit.
Here are some initial troubleshooting steps:
-
Confirm Target Location: First, confirm the primary location of the ENPP1 you are targeting in your experimental system. While ENPP1's catalytic domain is extracellular, the protein is anchored in the plasma membrane and is also found in the endoplasmic reticulum lumen.[1] Understanding the target location is key to diagnosing the problem.
-
Assess Compound Properties: Review the physicochemical properties of your inhibitor. High molecular weight, low lipophilicity (LogP), and high polar surface area can all contribute to poor membrane permeability.
-
Vehicle and Solubility Check: Ensure your inhibitor is fully dissolved in the vehicle solvent and that the final concentration of the vehicle (e.g., DMSO) in your cell culture media is not exceeding cytotoxic levels (typically ≤ 0.5%). Precipitated compound will not be available to interact with the cells.
Question 2: My ENPP1 inhibitor has poor physicochemical properties for passive diffusion. What strategies can I employ to improve its delivery to the cell?
Answer:
If your inhibitor's properties are not ideal for passive diffusion across the cell membrane, consider the following strategies:
-
Formulation with Permeation Enhancers: Certain excipients can transiently increase membrane permeability. These should be carefully selected and tested for cell-type-specific toxicity.
-
Prodrug Approach: Chemical modification of the inhibitor into a more lipophilic prodrug can enhance its ability to cross the cell membrane. Once inside the cell, endogenous enzymes should cleave the modifying group to release the active inhibitor.
-
Nanoparticle-based Delivery Systems: Encapsulating your inhibitor in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis. This approach can also offer the potential for targeted delivery by functionalizing the nanoparticle surface with specific ligands.
Question 3: How can I experimentally verify that my ENPP1 inhibitor is not being taken up by the cells?
Answer:
Directly measuring the intracellular concentration of your inhibitor is the most definitive way to assess its cellular uptake. Here are two common approaches:
-
LC-MS/MS Analysis of Cell Lysates: This is a highly sensitive and quantitative method. After incubating your cells with the inhibitor, you will lyse the cells and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the inhibitor present in the lysate.
-
Fluorescently Labeled Inhibitors: If a fluorescently labeled version of your inhibitor is available or can be synthesized, you can use techniques like fluorescence microscopy or flow cytometry to visualize and quantify its cellular uptake.
It is crucial to include proper controls in these experiments, such as treating cells at 4°C to inhibit active transport and to account for non-specific binding to the cell surface.
Question 4: I suspect my ENPP1 inhibitor is being actively removed from the cells by efflux pumps. How can I test for this?
Answer:
Many cells express efflux transporters, such as P-glycoprotein (P-gp), which can actively pump foreign compounds out of the cell, reducing their intracellular concentration and efficacy. To determine if your inhibitor is a substrate for these pumps, you can perform a cellular uptake assay in the presence and absence of known efflux pump inhibitors. If the intracellular accumulation of your ENPP1 inhibitor increases significantly in the presence of an efflux pump inhibitor, it is likely being actively transported out of the cell.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENPP1 inhibitors?
A1: ENPP1 inhibitors block the enzymatic activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). A key function of ENPP1 is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[1] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, leading to enhanced STING signaling and subsequent innate immune responses.[1]
Q2: Are all ENPP1 inhibitors designed to enter the cell?
A2: Not necessarily. Since the catalytic domain of ENPP1 is located in the extracellular space, some inhibitors are designed to be cell-impermeable to specifically target the extracellular activity of ENPP1 and minimize potential off-target effects within the cell.[2]
Q3: What are the key physicochemical properties that influence the cellular uptake of small molecule inhibitors?
A3: The "drug-likeness" of a small molecule is often assessed by properties such as:
-
Molecular Weight (MW): Generally, lower molecular weight compounds (< 500 Da) are more likely to be cell-permeable.
-
Lipophilicity (LogP): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. A balanced LogP (typically between 1 and 5) is often optimal for cell permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors increases the polarity of a molecule and can hinder its ability to cross the lipid bilayer.
-
Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better cell permeability.
Q4: Can the cell type I am using affect the uptake of my ENPP1 inhibitor?
A4: Absolutely. Different cell types have varying membrane compositions, express different levels of uptake and efflux transporters, and may have different levels of endocytic activity. It is important to consider the specific characteristics of your cell line when troubleshooting cellular uptake issues.
Data Presentation: Physicochemical Properties of Selected ENPP1 Inhibitors
The following table summarizes key physicochemical properties of several known ENPP1 inhibitors. This data can help you compare your inhibitor to existing compounds and anticipate potential challenges with cellular uptake.
| Inhibitor | Molecular Weight ( g/mol ) | LogP (Calculated) | Solubility | Reference |
| OC-1 | < 500 | N/A | Orally bioavailable | [3] |
| Enpp-1-IN-1 | 343.40 | N/A | Insoluble in water and ethanol | [4] |
| ENPP1 Inhibitor 4e | 357.4 | N/A | ~0.25 mg/mL in PBS (pH 7.2) | [5][6] |
| ENPP1 Inhibitor C | 282.3 | N/A | 30 mg/mL in DMSO, DMF, and Ethanol | [7] |
| Enpp-1-IN-14 | 403.88 | N/A | 10 mg/mL in DMSO | [8] |
| Enpp-1-IN-19 | 344.41 | N/A | ≥ 100 mg/mL in DMSO | [9] |
| Enpp-1-IN-20 | 336.36 | N/A | 1.92 mg/mL in DMSO (with HCl) | [10] |
| ENPP1 inhibitor 43 | 374.42 | N/A | N/A | [11][12] |
| LCB33 ENPP1 inhibitor | N/A | N/A | Favorable in vivo pharmacokinetic properties | [13] |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
This protocol provides a framework for quantifying the intracellular concentration of an unlabeled ENPP1 inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ENPP1 inhibitor stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh medium containing the desired concentration of the ENPP1 inhibitor. Include a vehicle-only control. For time-course experiments, incubate for different durations (e.g., 1, 4, 24 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.
-
Cell Harvesting: Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Aspirate the supernatant and add a defined volume of lysis buffer to the cell pellet. Vortex thoroughly and incubate on ice for 30 minutes.
-
Sample Preparation for LC-MS/MS: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for LC-MS/MS analysis. Prepare a standard curve of the inhibitor in the same lysis buffer.
-
LC-MS/MS Analysis: Analyze the samples and standards using a validated LC-MS/MS method to determine the concentration of the inhibitor in the cell lysates.
-
Data Normalization: Normalize the intracellular inhibitor concentration to the total protein concentration of the lysate (determined by a BCA or Bradford assay) or to the cell number.
Protocol 2: Assessment of STING Pathway Activation by Western Blot
This protocol allows for the detection of phosphorylated STING and IRF3, key indicators of STING pathway activation.
Materials:
-
Cell line expressing STING (e.g., THP-1)
-
Complete cell culture medium
-
ENPP1 inhibitor
-
STING agonist (e.g., cGAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with the ENPP1 inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
STING Activation: Add the STING agonist (e.g., cGAMP) to the medium and incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: ENPP1 signaling pathway and point of intervention.
Caption: Experimental workflow for troubleshooting poor cellular uptake.
Caption: Decision tree for improving cellular uptake of ENPP1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ENPP1 inhibitor 43 | CAS 2631703-41-6 | TargetMol | Biomol.com [biomol.com]
- 12. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Minimizing toxicity of Enpp-1-IN-13 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of ENPP1-IN-13 during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENPP1-IN-13?
ENPP1-IN-13 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] By inhibiting ENPP1, ENPP1-IN-13 prevents the degradation of cGAMP, leading to enhanced activation of the cGAS-STING signaling pathway.[1][2][3][4] This pathway plays a crucial role in the innate immune response to cancer by promoting the production of type I interferons and other pro-inflammatory cytokines, which in turn can lead to an anti-tumor immune response.[5][6] Additionally, ENPP1 is involved in the production of adenosine, an immunosuppressive molecule in the tumor microenvironment; its inhibition can therefore also reduce this immunosuppressive signaling.[7][8]
Q2: What are the potential on-target and off-target toxicities associated with ENPP1-IN-13?
While many ENPP1 inhibitors have shown a favorable safety profile in preclinical and early clinical studies, potential toxicities should be carefully monitored.[8][9][10][11][12][13]
-
On-Target Toxicities: These may arise from the over-activation of the STING pathway, potentially leading to a systemic inflammatory response. Symptoms could include cytokine release syndrome, autoimmune-like manifestations, or inflammation-related organ damage.[1][5] However, inhibiting ENPP1 is considered to have a wider safety margin compared to direct STING agonists because it relies on the endogenous production of cGAMP, potentially leading to a more localized and controlled immune activation within the tumor microenvironment.[14][15]
-
Off-Target Toxicities: These can result from the interaction of ENPP1-IN-13 with other structurally related enzymes or unintended molecular targets.[1][2][3] Potential off-target effects are compound-specific and require thorough investigation through selectivity profiling.
Q3: How can I minimize the risk of systemic inflammation when using ENPP1-IN-13?
Minimizing systemic inflammation is crucial for the safe administration of ENPP1-IN-13. Here are some strategies:
-
Dose Optimization: Conduct thorough dose-escalation studies to identify the minimum effective dose with the lowest toxicity.[1][8][10]
-
Administration Route: Consider local or intratumoral administration to confine the therapeutic effect to the tumor site and reduce systemic exposure.
-
Monitoring Inflammatory Markers: Regularly monitor plasma levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) and other markers of systemic inflammation.
-
Combination Therapy: Carefully design combination therapies. While combining with checkpoint inhibitors can be synergistic, it may also potentiate immune-related adverse events.[7][9][16]
Troubleshooting Guides
Issue 1: Unexpected In-Vivo Toxicity
If you observe unexpected toxicity in your animal models (e.g., weight loss, lethargy, organ damage), consider the following troubleshooting steps:
Troubleshooting Workflow for Unexpected In-Vivo Toxicity
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 12. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Turning on an immune pathway in tumors could lead to their destruction | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 16. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating ENPP-1-IN-13 Efficacy in STING-Dependent Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ENPP-1-IN-13 and other modulators of the STING (Stimulator of Interferon Genes) pathway for cancer immunotherapy. The focus is on validating efficacy in preclinical, STING-dependent tumor models. This document summarizes the mechanism of action, presents available experimental data, and details relevant experimental protocols to aid in the evaluation and selection of these therapeutic agents.
Introduction to ENPP1 Inhibition and STING Activation in Cancer Immunotherapy
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment due to cancer cell death and genomic instability.[1][2] Activation of this pathway in antigen-presenting cells (APCs), such as dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other inflammatory cytokines. This, in turn, promotes the cross-priming of tumor-specific CD8+ T cells, leading to a robust anti-tumor immune response.[3][4]
This compound is a pyrazole-based thiourea derivative that has been identified as an inhibitor of ENPP1.[7] This guide will compare its biochemical and in vitro activity with other ENPP1 inhibitors and direct STING agonists for which preclinical in vivo data in STING-dependent tumor models are available.
Mechanism of Action: ENPP1 Inhibition
ENPP1 inhibitors block the enzymatic activity of ENPP1, preventing the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells within the tumor microenvironment, leading to an enhanced anti-tumor immune response.
Comparative Efficacy of STING Pathway Modulators
This section provides a comparative overview of this compound and other selected STING pathway modulators. While in vivo efficacy data for this compound in STING-dependent tumor models is not publicly available, its in vitro activity is presented alongside preclinical data from other compounds to provide a basis for comparison.
In Vitro Activity of this compound
This compound has been evaluated for its inhibitory activity against ENPP enzymes and its cytotoxic effects on cancer cell lines.
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity (% inhibition at 100 µM) | Reference |
| This compound | ENPP1 | 1.29 | HeLa | 23.0 ± 2.2 | [7] |
| ENPP3 | 20.2 | MCF-7 | 35.1 ± 0.8 | [7] | |
| 1321N1 | 30.4 ± 0.1 | [7] |
Preclinical In Vivo Efficacy of Alternative ENPP1 Inhibitors
Several other ENPP1 inhibitors have demonstrated anti-tumor efficacy in syngeneic mouse models, providing a benchmark for the potential of this therapeutic class.
| Compound | Tumor Model | Dosing | Outcome | Reference |
| ISM5939 | MC38 colon carcinoma | 30 mg/kg, p.o., BID | 67% tumor growth inhibition (monotherapy); tumor-free animals in combination with anti-PD-L1 | [13] |
| CT26 colon carcinoma | Not specified | Strong anti-tumor activity | [13] | |
| Compound 7 | CT26 colon carcinoma | 80 mg/kg + anti-PD-1 | 77.7% tumor growth inhibition rate; improved survival | [3][9] |
| Compound 31 | 4T1 breast cancer | Not specified | Significant in vivo efficacy | [14] |
| STF-1623 | Breast cancer | Not specified | Decreased rate of locoregional failure after surgery and radiation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic candidates. Below are standard protocols for key experiments in the evaluation of ENPP1 inhibitors.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the recombinant ENPP1 enzyme to each well of a 96-well plate.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate pNP-TMP to all wells.
-
Monitor the hydrolysis of pNP-TMP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Syngeneic Mouse Tumor Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer)
-
Test compound (ENPP1 inhibitor)
-
Vehicle control
-
Calipers
-
Sterile PBS
Procedure:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration, cytokine levels).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
References
- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthesis, biological evaluation, and docking studies of new pyrazole-based thiourea and sulfonamide derivatives as inhibitors of nucleotide pyrophosphatase/phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ENPP1 | Insilico Medicine [insilico.com]
- 13. Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enpp-1-IN-13 and Other Non-Nucleotide ENPP1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Enpp-1-IN-13 and other non-nucleotide inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
ENPP1 has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses.[1][2][3] Consequently, the development of ENPP1 inhibitors has become a promising strategy in cancer immunotherapy.[1][4] Non-nucleotide inhibitors are of particular interest due to their potential for improved oral bioavailability and drug-like properties.[5]
This guide focuses on a comparative analysis of this compound and other notable non-nucleotide ENPP1 inhibitors, providing a valuable resource for researchers in the field.
Data Presentation: Quantitative Comparison of ENPP1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and a selection of other non-nucleotide ENPP1 inhibitors. These compounds have been chosen based on available public data and their significance in preclinical or clinical development.
| Inhibitor | Target | IC50 / Ki | Assay Substrate | Source |
| This compound | ENPP1 | IC50: 1.29 µM | Not Specified | [6] |
| ENPP3 | IC50: 20.2 µM | Not Specified | [6] | |
| SR-8314 | ENPP1 | Ki: 79 nM | Not Specified | [7] |
| SR-8541A | hENPP1 | IC50: 3.6 nM (Ki: 1.9 nM) | Not Specified | [8] |
| RBS2418 | ENPP1 | Ki: 0.14 nM | cGAMP | [9][10] |
| ENPP1 | Ki: 0.13 nM | ATP | [9][10] | |
| OC-1 | ENPP1 | Ki: < 10 nM | Not Specified | [11][12] |
| Compound 31 | ENPP1 | IC50: 14.68 nM | Not Specified | [13] |
| QS1 | ENPP1 | IC50: 36 nM | ATP | [14] |
| ZX-8177 | ENPP1 | IC50: 9.5 nM | Biochemical Assay | [15] |
| STF-1623 | hENPP1 | IC50: 0.6 nM | Not Specified | [16] |
| mENPP1 | IC50: 0.4 nM | Not Specified | [16] |
Table 1: Biochemical Potency of Non-Nucleotide ENPP1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of various non-nucleotide inhibitors against ENPP1 and, where available, the related enzyme ENPP3. The substrate used in the respective assays is also indicated.
| Inhibitor | Cell Line | Effect | Observations | Source |
| This compound | HeLa, MCF-7, 1321N1 | Cytotoxicity | 23.0 ± 2.2%, 35.1 ± 0.8%, and 30.4 ± 0.1% inhibition at 100 µM, respectively. | [6] |
| SR-8314 | THP-1 | STING Pathway Activation | Increased expression of IFNβ, ISG15, and CXCL10. | [7] |
| OC-1 | THP-1 | STING Pathway Activation | Increased gene expression of IFN-β and CXCL10/IP10. | [11][12] |
| ZX-8177 | MDA-MB-231 | ENPP1 Inhibition | IC50: 11 nM | [15] |
| THP-1 | IFN-β1 Production | EC50: 15 pM | [15] | |
| MV-626 | In vitro cell models | STING Pathway Activation | Blocks ENPP1-mediated cGAMP hydrolysis and enhances STING activation by DNA or exogenous cGAMP. | [17] |
Table 2: Cellular Activity of Non-Nucleotide ENPP1 Inhibitors. This table summarizes the observed effects of the inhibitors in various cell-based assays, highlighting their impact on cellular processes such as STING pathway activation and cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of ENPP1 inhibitors.
ENPP1 Enzymatic Activity Assay (cGAMP Hydrolysis)
This protocol is adapted from methods described for measuring the hydrolysis of 2'3'-cGAMP by ENPP1.[2][18][19]
Objective: To determine the inhibitory activity of a compound on the enzymatic function of ENPP1 by measuring the degradation of its substrate, cGAMP.
Materials:
-
Recombinant human or mouse ENPP1
-
2'3'-cGAMP
-
[³²P]-cGAMP (for radioactive detection) or a suitable non-radioactive detection method (e.g., coupled-enzyme luciferase assay)[20]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4 or 9.0), 150 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂[19]
-
Test inhibitors dissolved in DMSO
-
Thin-Layer Chromatography (TLC) plates (for radioactive detection)
-
Phosphor imager or scintillation counter (for radioactive detection)
-
Plate reader for luminescence or fluorescence (for non-radioactive detection)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of ENPP1 (e.g., 1-10 nM), and the test inhibitor at various concentrations.[19]
-
Initiate the reaction by adding a mixture of cGAMP (e.g., 1-5 µM) and a trace amount of [³²P]-cGAMP.[19]
-
Incubate the reaction at room temperature or 37°C for a defined period (e.g., 60 minutes).[21]
-
Stop the reaction by heat inactivation (e.g., 95°C for 5-10 minutes) or by adding a stop solution (e.g., EDTA).[21]
-
For radioactive detection, spot an aliquot of the reaction mixture onto a TLC plate.[2]
-
Develop the TLC plate using a suitable mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃).[2]
-
Visualize and quantify the separated [³²P]-cGAMP and its hydrolyzed products using a phosphor imager.[2]
-
For non-radioactive detection, follow the protocol of the specific assay kit (e.g., Transcreener® AMP²/GMP² Assay or a luciferase-based assay).[20][21]
-
Calculate the percentage of cGAMP hydrolysis at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Activation Assay (THP-1 Reporter Cells)
This protocol is based on the use of THP-1 dual reporter cells to measure STING-dependent activation of NF-κB and IRF3 pathways.
Objective: To assess the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
Materials:
-
THP-1 dual reporter cells (expressing a secreted luciferase under the control of an IRF-inducible promoter and/or an NF-κB-inducible promoter)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)[22]
-
Test inhibitors dissolved in DMSO
-
A source of cGAMP-producing cells (e.g., cancer cells with an active cGAS pathway) or exogenous cGAMP
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed THP-1 dual reporter cells in a 96-well plate.
-
In a separate plate, culture cGAMP-producing cells.
-
Treat the cGAMP-producing cells with the test inhibitor at various concentrations for a specified duration to allow for the accumulation of extracellular cGAMP.
-
Alternatively, directly treat the THP-1 cells with the test inhibitor followed by the addition of a suboptimal concentration of exogenous cGAMP.
-
Collect the conditioned medium from the cGAMP-producing cells and transfer it to the THP-1 reporter cells.
-
Incubate the THP-1 cells with the conditioned medium or exogenous cGAMP and inhibitor for a suitable period (e.g., 16-24 hours).
-
Measure the luciferase activity in the supernatant of the THP-1 cell culture using a luminometer according to the manufacturer's instructions.
-
Increased luciferase activity compared to the control (no inhibitor) indicates enhanced STING pathway activation.
-
Quantify the expression of STING-dependent genes such as IFNB1 and CXCL10 using RT-qPCR for further confirmation.[11][12]
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model, such as CT26 or MC38.
Objective: To determine the in vivo anti-tumor activity of an ENPP1 inhibitor, both as a monotherapy and in combination with other immunotherapies.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for MC38 tumors)
-
CT26 or MC38 tumor cells
-
Test ENPP1 inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Optional: Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities in accordance with institutional guidelines
Procedure:
-
Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10⁶) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, inhibitor monotherapy, checkpoint inhibitor monotherapy, combination therapy).
-
Administer the ENPP1 inhibitor and/or other treatments according to a predefined schedule and dosage.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Analyze the tumor growth curves and survival data to assess the efficacy of the treatments.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to ENPP1 inhibition.
Caption: The ENPP1-cGAS-STING Signaling Pathway.
Caption: Experimental Workflow for ENPP1 Inhibitor Evaluation.
Caption: Logical Relationship of ENPP1 Inhibitor Classes.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. sbir.cancer.gov [sbir.cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 13. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 17. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ENPP1 | Insilico Medicine [insilico.com]
Confirming On-Target Effects of Enpp-1-IN-13 Using ENPP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ENPP1 inhibitor, Enpp-1-IN-13, and other alternatives, supported by experimental data and detailed protocols. The focus is on utilizing ENPP1 knockout (KO) cells as a critical tool for validating the on-target efficacy of ENPP1 inhibitors.
Introduction to ENPP1 and its Role in the cGAS-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2][3][4] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage, such as in cancer cells.
Upon detection of cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor or anti-viral immune response.
ENPP1 is the dominant hydrolase of extracellular cGAMP.[1][2][3][4] By degrading cGAMP, ENPP1 effectively dampens the STING-mediated immune response.[1][2][3][4] In the context of cancer, high expression of ENPP1 on tumor cells is associated with a suppressed anti-tumor immunity and poor prognosis.[1][2] Therefore, inhibiting ENPP1 is a promising therapeutic strategy to enhance the anti-tumor immune response by increasing the local concentration of cGAMP and reactivating the STING pathway.
The Rationale for Using ENPP1 Knockout Cells
To confirm that a small molecule inhibitor, such as this compound, exerts its effects specifically through the inhibition of ENPP1, it is essential to perform control experiments using cells that lack the target protein. ENPP1 knockout (KO) cells, generated using techniques like CRISPR/Cas9, serve as the ideal negative control.
The logic is straightforward: if the inhibitor is on-target, its effects on STING pathway activation and downstream cellular responses should be observed in wild-type (WT) cells that express ENPP1, but these effects should be absent or significantly diminished in ENPP1 KO cells. This is because in the absence of ENPP1, the inhibitor has no target to bind to and therefore cannot modulate the pathway. Any residual activity of the inhibitor in KO cells might suggest off-target effects.
Comparative Analysis of ENPP1 Inhibitors
This compound
This compound (also referred to as Compound 1a in some literature) is a small molecule inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family.
| Property | Value | Reference |
| IC50 (ENPP1) | 1.29 µM | [Ullah S, et al. Bioorg Chem. 2020] |
| IC50 (ENPP3) | 20.2 µM | [Ullah S, et al. Bioorg Chem. 2020] |
| Reported Activity | Shows cytotoxic effects against HeLa, MCF-7, and 1321N1 cancer cell lines. | [Ullah S, et al. Bioorg Chem. 2020] |
Other ENPP1 Inhibitors
Several other ENPP1 inhibitors have been developed and characterized, often with data from ENPP1 knockout models to confirm their on-target activity.
| Inhibitor | Reported IC50/Activity | On-Target Validation with ENPP1 KO | Reference |
| AVA-NP-695 | Potent inhibitor with nanomolar activity. | Reduces tumor metastasis. | [Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review)] |
| STF-1084 | Cell-impermeable inhibitor. | Prevents extracellular cGAMP degradation. | [Metastasis and immune evasion from extracellular cGAMP hydrolysis] |
| MV-626 | Selective ENPP1 inhibitor. | Increases STING activation. | [ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1] |
| SR-8314 | Ki of 0.079 µM. | Promotes STING activation and shows anti-tumor activity. | [ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1] |
| ISM5939 | High potency and selectivity. | Orally available, turns "cold" tumors "hot". | [Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors] |
Experimental Protocols
To experimentally validate the on-target effects of this compound using ENPP1 knockout cells, the following key experiments should be performed.
Generation of ENPP1 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating an ENPP1 knockout cell line.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 plasmid (containing Cas9 and a puromycin resistance gene)
-
ENPP1-targeting single guide RNA (sgRNA) sequences (design using a tool like CHOPCHOP)
-
Lipofectamine 3000
-
Opti-MEM
-
Puromycin
-
Polybrene
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the human ENPP1 gene.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000 in Opti-MEM.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction and Selection:
-
Transduce the target cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing puromycin (concentration to be determined by a kill curve for the specific cell line).
-
Select the cells for 3-5 days until non-transduced control cells are all dead.
-
-
Validation of Knockout:
-
Isolate genomic DNA from the puromycin-resistant cells.
-
Perform PCR to amplify the targeted region of the ENPP1 gene.
-
Analyze the PCR products by Sanger sequencing and TIDE (Tracking of Indels by Decomposition) analysis to confirm the presence of insertions/deletions (indels).
-
Confirm the absence of ENPP1 protein expression by Western blotting.
-
cGAMP Hydrolysis Assay
This assay measures the ability of ENPP1 to hydrolyze extracellular cGAMP and the inhibitory effect of this compound.
Materials:
-
ENPP1 WT and ENPP1 KO cells
-
2'3'-cGAMP
-
This compound
-
Cell culture medium
-
2'3'-cGAMP ELISA kit
Procedure:
-
Seed ENPP1 WT and ENPP1 KO cells in a 96-well plate.
-
Once the cells are adherent, replace the medium with fresh medium containing a known concentration of 2'3'-cGAMP (e.g., 1 µM).
-
In parallel, treat a set of ENPP1 WT cells with varying concentrations of this compound for 1 hour before adding 2'3'-cGAMP.
-
Incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Measure the remaining 2'3'-cGAMP concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Expected Outcome: ENPP1 WT cells should significantly reduce the concentration of cGAMP in the medium, and this effect should be reversed by this compound in a dose-dependent manner. ENPP1 KO cells should not significantly hydrolyze cGAMP, and this compound should have no effect in these cells.
Western Blot for STING Pathway Activation
This assay assesses the activation of the STING pathway by measuring the phosphorylation of key signaling proteins.
Materials:
-
ENPP1 WT and ENPP1 KO cells
-
This compound
-
cGAS activator (e.g., herring testis DNA) or exogenous cGAMP
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed ENPP1 WT and ENPP1 KO cells in 6-well plates.
-
Treat the cells with this compound for 1 hour.
-
Stimulate the cells with a cGAS activator or exogenous cGAMP for a defined period (e.g., 6 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Expected Outcome: In ENPP1 WT cells, treatment with this compound followed by a STING agonist should lead to a significant increase in the phosphorylation of STING and TBK1 compared to the agonist alone. This effect should be absent or greatly reduced in ENPP1 KO cells.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of this compound.
Materials:
-
ENPP1 WT and ENPP1 KO cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Seed ENPP1 WT and ENPP1 KO cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Expected Outcome: If the cytotoxic effects of this compound are on-target (i.e., mediated through STING activation), there might be differential sensitivity between WT and KO cells, depending on the cell line's dependence on ENPP1 for survival or the level of basal STING activation. However, if the cytotoxicity is due to off-target effects, both cell lines would likely show similar dose-response curves.
Visualizations
ENPP1-cGAS-STING Signaling Pathway
Caption: ENPP1 negatively regulates the cGAS-STING pathway.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target effects of ENPP1 inhibitors.
Logical Relationship for On-Target Effect Confirmation
Caption: Logic for confirming on-target effects using KO cells.
References
A Head-to-Head Battle for STING Pathway Activation: Enpp-1-IN-13 vs. STING Agonists
For researchers, scientists, and drug development professionals, the quest for potent cancer immunotherapies has led to a keen focus on the STING (Stimulator of Interferon Genes) pathway. Activation of this pathway can awaken the innate immune system to recognize and attack tumor cells. Two prominent strategies to harness this pathway have emerged: direct activation with STING agonists and indirect activation through the inhibition of ENPP1, a key negative regulator. This guide provides a side-by-side comparison of the ENPP1 inhibitor, Enpp-1-IN-13, and representative STING agonists, supported by experimental data to inform research and development decisions.
At the heart of this comparison lies the cGAS-STING signaling cascade. When cancer cell DNA is present in the cytoplasm of antigen-presenting cells, it is detected by cGAS (cyclic GMP-AMP synthase), which in turn produces the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, initiating a signaling cascade that results in the production of type I interferons (IFN-I) and other inflammatory cytokines. This process is crucial for priming an effective anti-tumor T-cell response.
STING agonists are designed to mimic cGAMP, directly binding to and activating the STING protein. In contrast, ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1) is an enzyme that degrades cGAMP, effectively acting as a brake on the STING pathway. ENPP1 inhibitors, such as this compound, block this degradation, leading to an accumulation of endogenous cGAMP and subsequent STING activation.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between these two therapeutic strategies lies in their point of intervention in the STING pathway.
-
STING Agonists: These molecules act as direct mimics of the natural STING ligand, cGAMP. They bind to the STING protein, inducing a conformational change that triggers downstream signaling. This approach leads to a potent, but potentially systemic, activation of the STING pathway.
-
This compound (ENPP1 Inhibitor): This small molecule inhibitor targets the ENPP1 enzyme, preventing the hydrolysis of cGAMP. By preserving the endogenous cGAMP produced in response to tumor-derived DNA, this compound facilitates a more localized and potentially regulated activation of the STING pathway within the tumor microenvironment. This targeted approach may offer a wider therapeutic window by minimizing systemic cytokine release and associated toxicities.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action and a typical experimental workflow for evaluating these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and representative STING agonists. It is important to note that this data is compiled from various sources and direct head-to-head comparative studies for this compound are limited. The STING agonists diABZI and ADU-S100 are included as well-characterized examples.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 / EC50 | Reference(s) |
| This compound | ENPP1 | Enzymatic Inhibition | IC50: 1.29 µM | [3] |
| ENPP3 | Enzymatic Inhibition | IC50: 20.2 µM | [3] | |
| diABZI | human STING | THP-1 Reporter Assay | EC50: 130 nM | [4][5] |
| mouse STING | Cellular Assay | EC50: 186 nM | [4][5] | |
| ADU-S100 | STING | THP-1 Reporter Assay (IRF3) | EC50: 3.03 µg/mL | [6] |
| STING | THP-1 Reporter Assay (NF-κB) | EC50: 4.85 µg/mL | [6] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing | Key Efficacy Readout | Reference(s) |
| AVA-NP-695 (ENPP1 Inhibitor) | 4T1 Breast Cancer | Not Specified | Superior tumor growth inhibition compared to Olaparib and anti-PD1 | [7] |
| diABZI | CT-26 Colorectal Cancer | 1.5 mg/kg, i.v. | Significant tumor growth inhibition; 8/10 mice tumor-free | [5][8] |
| diABZI-encapsulated liposomes | 4T1 Breast Cancer | Not Specified | 78.16% decrease in tumor volume vs. PBS; 54.47% decrease vs. free diABZI | [9] |
| ADU-S100 | Esophageal Adenocarcinoma | 50 µg, intratumoral | >30% reduction in mean tumor volume | [10] |
| ADU-S100 | CT-26 Colorectal Cancer | 40 µg, intratumoral | Significant tumor regression | [11][12] |
Table 3: Cytokine Induction
| Compound | System | Cytokine Measured | Key Finding | Reference(s) |
| ENPP1 Inhibitor (general) | In vivo (mice) | IFN-β | Enhanced IFN-β expression by preventing cGAMP degradation | [13] |
| diABZI | In vivo (mice) | IFN-β, IL-6, TNF, CXCL10 | Subcutaneous injection induced STING-dependent cytokine secretion | [5] |
| Primary human monocytes | IFN-β, TNF-α | Potent induction of cytokine secretion | [14] | |
| ADU-S100 | In vivo (mice) | IFN-α, IFN-β, IL-6, TNF-α | Intratumoral injection induced systemic cytokine response | [15] |
| Esophageal Adenocarcinoma model | IFNβ, TNFα, IL-6, CCL-2 | Significant upregulation of gene expression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
ENPP1 Inhibition Assay
A common method to assess the inhibitory activity of compounds against ENPP1 is a fluorescence-based enzymatic assay.
-
Reagents: Recombinant human ENPP1, a fluorogenic substrate (e.g., a quenched fluorescent ATP analog), assay buffer (e.g., Tris-HCl, MgCl2, CaCl2), and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with ENPP1 in the assay buffer in a microplate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by ENPP1, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
STING Activation Cellular Assay
Reporter cell lines are frequently used to measure the activation of the STING pathway.
-
Cell Line: THP-1 Dual™ cells are a human monocytic cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter and a Lucia luciferase reporter gene under the control of an NF-κB-inducible promoter.
-
Procedure:
-
THP-1 Dual™ cells are seeded in a 96-well plate.
-
The cells are treated with serial dilutions of the STING agonist.
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis:
-
SEAP activity (indicating IRF3 activation) is measured by adding a SEAP detection reagent (e.g., QUANTI-Blue™) and reading the absorbance.
-
Luciferase activity (indicating NF-κB activation) is measured by adding a luciferase detection reagent (e.g., QUANTI-Luc™) and reading the luminescence.
-
EC50 values are calculated by plotting the reporter activity against the logarithm of the agonist concentration.
-
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying the amount of a specific cytokine, such as IFN-β, in biological samples.
-
Sample Collection: Cell culture supernatants or mouse serum are collected after treatment with the test compound.
-
Procedure:
-
A microplate is coated with a capture antibody specific for IFN-β.
-
The samples and standards (recombinant IFN-β of known concentrations) are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate for the enzyme is added, which results in a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of IFN-β in the samples is then determined by interpolating their absorbance values on the standard curve.
In Vivo Anti-Tumor Efficacy Study
Syngeneic mouse models are commonly used to evaluate the anti-tumor efficacy of immunomodulatory agents.
-
Animal Model: A suitable mouse strain (e.g., BALB/c or C57BL/6) is inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer).
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to a predefined schedule and route (e.g., intratumoral, intravenous, or oral).
-
Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. Survival analysis may also be performed.
Conclusion: A Choice of Strategy
The decision to pursue either an ENPP1 inhibitor or a direct STING agonist will depend on the specific therapeutic goals and the desired pharmacological profile.
STING agonists offer the advantage of potent and direct activation of the STING pathway. This can lead to a robust anti-tumor immune response. However, the systemic activation of STING carries the risk of inducing cytokine storms and other immune-related adverse events.
ENPP1 inhibitors like this compound present a more nuanced approach. By preventing the degradation of endogenously produced cGAMP within the tumor microenvironment, they may offer a more localized and self-regulated activation of the STING pathway. This could potentially translate to an improved safety profile and a wider therapeutic index. Recent research suggests that targeting ENPP1 may be a safer and more effective strategy than direct STING agonism.[1][2]
Ultimately, further head-to-head comparative studies in relevant preclinical models are needed to fully elucidate the relative merits of these two promising avenues for cancer immunotherapy. The data presented in this guide provides a foundation for researchers to make informed decisions as they navigate the exciting and complex landscape of STING pathway modulation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Anticancer Effect of STING Agonist-Encapsulated Liposomes on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 12. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 13. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Assessing the Synergistic Effect of Enpp-1-IN-13 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of innate immunity and DNA damage repair pathways presents a promising frontier in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when combining Enpp-1-IN-13, an inhibitor of the ecto-enzyme ENPP1, with PARP inhibitors, a class of drugs targeting DNA repair. This analysis is supported by preclinical data, detailed experimental protocols, and visualizations of the underlying biological mechanisms.
Executive Summary
The combination of this compound and PARP inhibitors demonstrates a potent synergistic anti-tumor effect, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The primary mechanism underlying this synergy is the dual action of enhancing anti-tumor immunity via STING pathway activation and inducing synthetic lethality in cancer cells. Preclinical evidence suggests that inhibiting ENPP1 boosts the efficacy of PARP inhibitors, leading to increased cancer cell death, reduced tumor growth, and enhanced immune cell infiltration into the tumor microenvironment.
Mechanism of Action: A Two-Pronged Attack
The synergistic anti-tumor activity of combining this compound with PARP inhibitors stems from their distinct yet complementary mechanisms of action.
This compound: Unleashing the Immune System
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.
Upon detecting cytosolic DNA, cGAS produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. These cytokines, in turn, recruit and activate cytotoxic T lymphocytes (CTLs) and other immune cells to attack and eliminate cancer cells.
ENPP1 functions by hydrolyzing extracellular cGAMP, effectively dampening the STING-mediated anti-tumor immune response.[2] this compound is a small molecule inhibitor designed to block the enzymatic activity of ENPP1. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation in the tumor microenvironment. This sustained cGAMP signaling robustly activates the STING pathway, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.
PARP Inhibitors: Exploiting a Cancer-Specific Vulnerability
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In healthy cells, if a single-strand break is not repaired and is encountered by the replication machinery, it can lead to a more lethal double-strand break. These double-strand breaks are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.
Many cancers, particularly those with mutations in BRCA1 or BRCA2, have a deficient HR pathway. These cancer cells become heavily reliant on the PARP-mediated single-strand break repair pathway for survival. PARP inhibitors exploit this dependency through a concept known as "synthetic lethality." By blocking PARP, these inhibitors prevent the repair of single-strand breaks, leading to an accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Synergistic Interaction: A Mutually Beneficial Partnership
The combination of this compound and PARP inhibitors creates a powerful synergy that enhances the anti-tumor efficacy of both agents. Preclinical studies have shown that PARP inhibition can lead to the formation of micronuclei and the release of cytosolic DNA, which in turn activates the cGAS-STING pathway.[2][3] However, the overexpression of ENPP1 in some tumors can limit the effectiveness of this immune activation.
By co-administering this compound, the cGAMP produced as a result of PARP inhibitor-induced DNA damage is protected from degradation. This leads to a more robust and sustained activation of the STING pathway, resulting in a significant increase in the infiltration and activation of tumor-killing CD8+ T cells.[2][3]
Essentially, PARP inhibitors not only directly kill cancer cells through synthetic lethality but also "prime" the tumor for an immune attack by generating the danger signal (cytosolic DNA) that activates the cGAS-STING pathway. This compound then "boosts" this immune response by preventing its suppression by ENPP1.
Preclinical Data
While specific quantitative data for the direct combination of this compound and a PARP inhibitor in a head-to-head comparison table is not yet publicly available in a full peer-reviewed format, a key preclinical study presented at the American Association for Cancer Research (AACR) Annual Meeting 2023 provides strong qualitative and semi-quantitative evidence of their synergistic effect in a BRCA1-deficient triple-negative breast cancer (TNBC) model.[2][3]
Table 1: Summary of Preclinical Findings for ENPP1 and PARP Inhibitor Combination
| Parameter | PARP Inhibitor (Niraparib) Monotherapy | ENPP1 Knockout + PARP Inhibitor | Synergistic Effect Observed |
| In Vitro Cellular Proliferation | No significant effect on its own in this model | No effect on cellular proliferation | N/A |
| 2'3'-cGAMP Production | Increased | Further increased compared to PARPi alone | Yes |
| In Vivo Tumor Growth (Orthotopic Brca1-deficient tumors) | Reduced tumor growth | Significantly further reduced tumor growth | Yes |
| CD8+ T cell Infiltration | Increased | Higher CD8+ T cell infiltration | Yes |
| CD8+ T cell Effector Function | Increased | Higher effector function | Yes |
| Dependence on Host STING | Efficacy is dependent on host STING | Efficacy is dependent on host STING | Yes |
Data is based on the findings presented in the abstract by Li et al., AACR Annual Meeting 2023.[2][3]
Furthermore, a study by Insilico Medicine on their oral ENPP1 inhibitor, ISM5939, highlighted that preclinical data demonstrates a strong synergy with PARP inhibitors through the maximization of cGAMP accumulation and localized STING activation.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergy between ENPP1 inhibitors and PARP inhibitors.
Cell Viability and Clonogenic Assays
Objective: To determine the effect of this compound and PARP inhibitors, alone and in combination, on the viability and long-term proliferative capacity of cancer cells.
Protocol: Clonogenic Cell Survival Assay [5]
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient TNBC cell lines) into 6-well plates at a predetermined density (e.g., 500-2000 cells/well) to allow for colony formation.
-
Drug Treatment: After 24 hours, treat the cells with a dose range of this compound, a PARP inhibitor (e.g., Niraparib, Olaparib), or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 8-21 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with 100% methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Tumor Growth Studies
Objective: To evaluate the anti-tumor efficacy of this compound and PARP inhibitors, alone and in combination, in a living organism.
Protocol: Orthotopic Tumor Model
-
Cell Line: Utilize a relevant cancer cell line, such as a Brca1/Pten/Trp53-deficient TNBC cell line, for implantation.[2]
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) to allow for the assessment of immune-mediated effects.
-
Tumor Implantation: Orthotopically inject the cancer cells into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: Vehicle, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor. Administer drugs according to a predetermined schedule and dosage.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Immune Cell Infiltration Analysis
Objective: To quantify the infiltration of various immune cell populations into the tumor microenvironment following treatment.
Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Excise tumors from the in vivo study and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, and markers for effector function like Granzyme B).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor.
-
Data Analysis: Compare the immune cell profiles between the different treatment groups to assess the impact of the combination therapy on immune cell recruitment and activation.
Visualizing the Synergy
Signaling Pathway
Caption: Synergistic mechanism of ENPP1 and PARP inhibitors.
Experimental Workflow
Caption: Workflow for assessing ENPP1 and PARP inhibitor synergy.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy that leverages both direct tumor cell killing and immune system activation. The preclinical data strongly support the synergistic potential of this combination, particularly for tumors with underlying DNA repair deficiencies.
Future research should focus on:
-
Generating comprehensive quantitative data: Full peer-reviewed studies with detailed quantitative analyses of the synergistic effects on cell viability, tumor growth, and immune modulation are needed.
-
Exploring a wider range of cancer models: The efficacy of this combination should be evaluated in various cancer types with and without BRCA mutations to determine the full spectrum of its potential application.
-
Optimizing dosing and scheduling: Further studies are required to determine the optimal doses and administration schedules for the combination therapy to maximize efficacy and minimize potential toxicity.
-
Clinical Translation: Ultimately, well-designed clinical trials will be necessary to validate the preclinical findings and establish the safety and efficacy of this combination therapy in cancer patients.
This guide provides a foundational understanding of the synergistic relationship between this compound and PARP inhibitors. As more data becomes available, the potential of this combination to improve outcomes for cancer patients will become clearer.
References
Validating the Impact of Enpp-1-IN-13 on Immune Cell Infiltration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enpp-1-IN-13 and other Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors in the context of their impact on immune cell infiltration into the tumor microenvironment. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the design and interpretation of studies aimed at validating the immunomodulatory effects of these compounds.
Introduction to ENPP1 Inhibition and Anti-Tumor Immunity
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[1] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens the production of type I interferons and other pro-inflammatory cytokines that are essential for the recruitment and activation of anti-tumor immune cells.[2] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP, leading to STING activation and subsequent infiltration of immune cells into the tumor.[2] this compound is a small molecule inhibitor of ENPP1 with potential applications in cancer immunotherapy.[3]
Comparative Analysis of ENPP1 Inhibitors
While direct, head-to-head comparative studies on the impact of various ENPP1 inhibitors on immune cell infiltration are limited in the public domain, this section collates available data to facilitate an informed comparison. The following table summarizes key characteristics of this compound and other notable ENPP1 inhibitors.
| Inhibitor | Target(s) & Potency (IC50/Ki) | Reported Impact on Immune Cell Infiltration & Anti-Tumor Activity |
| This compound | ENPP1: IC50 = 1.29 μMENPP3: IC50 = 20.2 μM[3] | Demonstrates cytotoxic effects against HeLa, MCF-7, and 1321N1 cancer cell lines.[3] In vivo data on immune cell infiltration is not readily available in public literature. |
| AVA-NP-695 | Selective and highly potent ENPP1 inhibitor.[4] | In a 4T1 breast cancer syngeneic mouse model, showed superior tumor growth inhibition compared to Olaparib and anti-PD-1 therapy.[4] Upregulates IFN-β and CXCL-10, cytokines crucial for T cell-mediated anti-tumor efficacy.[5] |
| SR-8314 | ENPP1: Ki = 0.079 µM | Showed anti-tumor activity and an increase in CD3+, CD4+, and CD8+ T cells in treated tumors. Also observed a decrease in tumor-associated macrophages. |
| MV-626 | Potent and selective inhibitor of ENPP1. | Enhances STING activation and augments T-cell mediated anti-tumor activity in vivo. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of ENPP1 inhibitors and the methods to validate their efficacy, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
DOT script for ENPP1-STING Signaling Pathway
Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.
DOT script for Experimental Workflow
Caption: Experimental workflow for validating the impact on immune cell infiltration.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on immune cell infiltration.
In Vivo Murine Syngeneic Tumor Model
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Procedure:
-
Inject 1 x 10^5 4T1 cells suspended in 100 µL of sterile PBS into the mammary fat pad of each mouse.
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Alternative Inhibitor).
-
Administer compounds as per the determined dosing schedule and route.
-
At the study endpoint, euthanize mice and excise tumors for analysis.
-
Preparation of Single-Cell Suspensions from Tumors
-
Materials: GentleMACS Dissociator, Tumor Dissociation Kit (e.g., Miltenyi Biotec), 70 µm cell strainers, RPMI-1640 medium, FBS, DNase I.
-
Procedure:
-
Weigh the excised tumor tissue.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Transfer the minced tissue into a GentleMACS C Tube containing the enzyme mix from the Tumor Dissociation Kit.
-
Process the tissue using the GentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells with RPMI-1640 supplemented with 10% FBS and treat with DNase I to prevent cell clumping.
-
Perform a red blood cell lysis step if necessary.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Multi-Color Flow Cytometry for Immune Cell Phenotyping[6][7]
-
Antibody Panel: Design a panel of fluorescently-conjugated antibodies to identify key immune cell populations. An example panel for T-cell infiltration analysis is provided below:
-
CD45-AF700 (Leukocyte common antigen)
-
CD3e-FITC (T-cell marker)
-
CD4-PE (Helper T-cell marker)
-
CD8a-APC (Cytotoxic T-cell marker)
-
PD-1-BV421 (Exhaustion marker)
-
FoxP3-PE-Cy7 (Regulatory T-cell marker - requires intracellular staining)
-
-
Staining Procedure:
-
Aliquot approximately 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Add the intracellular antibody and incubate as recommended.
-
Wash the cells and resuspend in FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer (e.g., BD LSRFortessa).
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using software such as FlowJo. Gate on live, single cells, then on CD45+ leukocytes. Subsequently, identify T-cell subsets (CD3+, CD4+, CD8+) and their activation/exhaustion status.
-
CIBERSORT Analysis of Bulk Tumor RNA-Seq Data[8][9][10][11]
-
Principle: CIBERSORT is a deconvolution algorithm that estimates the relative proportions of 22 immune cell types from bulk tumor gene expression data.[6]
-
Procedure:
-
Isolate total RNA from a portion of the excised tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Perform library preparation and RNA sequencing (RNA-Seq).
-
Process the raw sequencing data to obtain a gene expression matrix (e.g., TPM or FPKM values).
-
Prepare the input file for CIBERSORT according to the online tool's specifications.
-
Run the CIBERSORT algorithm using the LM22 signature matrix (for human samples) or a relevant mouse immune cell signature matrix.
-
The output will provide the relative fractions of 22 immune cell types for each tumor sample.
-
Perform statistical analysis to compare the immune cell fractions between treatment groups.
-
Conclusion
Validating the impact of this compound on immune cell infiltration requires a systematic approach employing in vivo models and detailed cellular and molecular analyses. While direct comparative data for this compound is currently limited, the provided protocols for flow cytometry and CIBERSORT analysis offer robust methods to generate such data. By comparing the effects of this compound with other ENPP1 inhibitors, researchers can better understand its potential as a novel cancer immunotherapy agent. The visualization of the ENPP1-STING pathway and the experimental workflow serves as a guide for designing and interpreting these crucial experiments.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immune infiltration by CIBERSORT analysis [bio-protocol.org]
Comparative Efficacy of ENPP1 Inhibitors in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of several novel ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors in various cancer cell lines. This document summarizes key experimental data, details underlying methodologies, and visualizes the relevant biological pathways and workflows.
While the requested inhibitor, Enpp-1-IN-13, is not documented in publicly available scientific literature, this guide focuses on other recently developed and significant ENPP1 inhibitors for which efficacy data has been published. The inhibitors compared herein include Enpp-1-IN-20 (Compound 31) , ENPP1 Inhibitor 4e , and STF-1084 . Additionally, data on RBS2418 , a clinical-stage inhibitor, is included to provide a broader context.
Introduction to ENPP1 Inhibition in Oncology
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1] This pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an immune response. In the tumor microenvironment, cancer cells can exploit ENPP1 to hydrolyze the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[2][3]
Inhibition of ENPP1 is a promising therapeutic strategy to reactivate the cGAS-STING pathway, enhance innate immunity, and promote T-cell-mediated tumor killing.[3] Consequently, a number of small molecule ENPP1 inhibitors are currently under investigation for cancer immunotherapy.[1]
Comparative Efficacy of ENPP1 Inhibitors
The following table summarizes the in vitro efficacy of selected ENPP1 inhibitors against various cancer cell lines. It is important to note that a direct comparison is challenging as the inhibitors have not been tested side-by-side in the same comprehensive panel of cell lines. The data presented is compiled from different studies and reflects the publicly available information.
| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| ENPP1 Inhibitor 4e | MDA-MB-231 | Human Breast Adenocarcinoma | 0.732 | [4] |
| 4T1 | Murine Mammary Carcinoma | 2.99 | [4] | |
| STF-1084 | 293T (ENPP1-overexpressing) | Human Embryonic Kidney | 0.340 | [5] |
| Enpp-1-IN-20 (Compound 31) | Not Specified (Cell-based assay) | Not Specified | 0.0088 | |
| RBS2418 | Not Specified (in vitro) | Not Specified | Ki of 0.00013-0.00014 µM | [6] |
Note: The data for STF-1084 is in ENPP1-overexpressing 293T cells, which are not a cancer cell line but provide a measure of cell-based activity. The cell line for the Enpp-1-IN-20 cell-based assay was not specified in the available documentation. RBS2418's potency is presented as the inhibition constant (Ki), which is not directly comparable to IC50 values but indicates high enzymatic inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: ENPP1-Mediated Inhibition of the cGAS-STING Pathway.
Caption: Generalized Experimental Workflow for IC50 Determination.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of ENPP1 inhibitors.
Cell Viability Assay (e.g., CCK-8 Assay)
This protocol is based on the methodology described for the evaluation of ENPP1 Inhibitor 4e.[4]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, 4T1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and cultured for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: The ENPP1 inhibitor is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the inhibitor. A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
ENPP1 Enzymatic Assay (Generalized)
This protocol describes a general method for measuring the direct inhibitory effect of a compound on ENPP1 enzymatic activity.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer (e.g., Tris-HCl with Ca2+ and Zn2+), a known concentration of recombinant human ENPP1 enzyme, and the ENPP1 inhibitor at various concentrations.
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as p-nitrophenyl-5’-thymidine monophosphate (p-Nph-5’-TMP) or ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The product of the enzymatic reaction is quantified. For example, if p-Nph-5’-TMP is used as a substrate, the production of p-nitrophenol can be measured by absorbance at 405 nm. If ATP is the substrate, the remaining ATP can be quantified using a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
Conclusion
The development of potent and selective ENPP1 inhibitors represents a promising avenue in cancer immunotherapy. The compounds highlighted in this guide, Enpp-1-IN-20 (Compound 31), ENPP1 Inhibitor 4e, and STF-1084, demonstrate significant in vitro activity. The clinical progression of inhibitors like RBS2418 further underscores the therapeutic potential of targeting ENPP1. However, for a more definitive comparison of the preclinical efficacy of these inhibitors, future studies should include head-to-head comparisons in a standardized panel of cancer cell lines representing diverse tumor types. The detailed protocols and pathway diagrams provided in this guide are intended to aid researchers in the design and interpretation of such future investigations.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Enpp-1-IN-13 Cross-reactivity with other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Enpp-1-IN-13, an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with other phosphodiesterases. The objective is to offer a clear perspective on the selectivity of this compound, supported by available experimental data and detailed methodologies.
Introduction to this compound and ENPP1
This compound is a small molecule inhibitor of ENPP1, a type II transmembrane glycoprotein with a key role in regulating extracellular purinergic signaling and pyrophosphate levels.[1] ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi). It is also the primary enzyme responsible for the degradation of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway.[2][3][4] Given its role in modulating anti-tumor immunity, ENPP1 has emerged as a significant target in cancer immunotherapy. The selectivity of ENPP1 inhibitors is therefore a critical parameter in their development as therapeutic agents.
Signaling Pathway of ENPP1
The diagram below illustrates the central role of ENPP1 in two major signaling pathways: the purinergic signaling pathway and the cGAS-STING pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating ENPP1 Inhibitors in Combination with Immune Checkpoint Blockade Versus Monotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors as a monotherapy versus in combination with immune checkpoint blockade (ICB). ENPP1 has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity, making it a promising target for cancer immunotherapy.[1][2] By inhibiting ENPP1, the degradation of the immune-stimulatory molecule 2'3'-cyclic GMP-AMP (cGAMP) is prevented, leading to the activation of the STING (stimulator of interferon genes) pathway and enhanced anti-cancer immune responses.[3][4][5]
Mechanism of Action: Restoring the Anti-Tumor Immune Response
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular cGAMP, a key signaling molecule in the cGAS-STING pathway.[6][7] This pathway is crucial for detecting cytosolic DNA from cancer cells, which triggers an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[8] By degrading cGAMP, ENPP1 effectively dampens this anti-tumor response.[5][9] Furthermore, the hydrolysis of cGAMP by ENPP1 can lead to the production of adenosine, which has immunosuppressive effects in the tumor microenvironment (TME).[5][10]
ENPP1 inhibitors block the enzymatic activity of ENPP1, leading to two key anti-cancer effects:
-
Increased cGAMP levels: This restores and enhances the activation of the STING pathway in immune cells within the TME, leading to a more robust anti-tumor immune response.[3][4]
-
Reduced adenosine production: This alleviates the immunosuppressive TME, further promoting anti-tumor immunity.[10]
The following diagram illustrates the central role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Current and Prospective Methods for Assessing Anti-Tumor Immunity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Proper Disposal and Handling of Enpp-1-IN-13: A Procedural Guide
For research use only. Not for use in diagnostic or therapeutic procedures.
This document provides essential safety and logistical information for the proper handling and disposal of Enpp-1-IN-13, a potent ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling, storage, and emergency procedures.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₂ClN₅OS | [1] |
| Molecular Weight | 512.03 g/mol | [1] |
| IC₅₀ (ENPP1) | 1.29 µM | [1][2] |
| IC₅₀ (ENPP3) | 20.2 µM | [1][2] |
| CAS Number | 2417022-19-4 | [1] |
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years. | [3] |
| Solubility | Soluble in DMSO. | [3][4] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
A comprehensive understanding and use of personal protective equipment are the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary to avoid inhalation.[5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]
-
Avoid Inhalation: Handle in a well-ventilated area or with a fume hood to avoid inhaling dust or fumes.[5]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from light and heat.[5] Recommended storage is at -20°C for short-term and -80°C for long-term stability.[3]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures immediately:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear full protective equipment, including a self-contained breathing apparatus.[5]
-
Cleanup: Use an absorbent material to contain the spill. Suitable extinguishing agents for fire are water spray, carbon dioxide, dry chemical powder, or foam.[5]
Disposal Procedures
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[5] As this substance is considered non-hazardous for transport, standard chemical waste disposal protocols should be followed.[5]
-
Waste Collection: Collect all waste material (unused compound, contaminated PPE, and cleaning materials) in a designated, labeled hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Documentation: Maintain a record of the disposed of materials.
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound in a research setting, incorporating the key safety and disposal steps.
Caption: Workflow for safe handling and disposal of this compound.
Signaling Pathway Inhibition
This compound is an inhibitor of the ENPP1 signaling pathway. The simplified diagram below illustrates the point of inhibition.
Caption: Inhibition of ENPP1 by this compound.
References
Navigating the Safe Handling of Enpp-1-IN-13: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Enpp-1-IN-13, a potent ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
This compound is an ENPP inhibitor with demonstrated anticancer activity.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally similar compound, Enpp-1-IN-1, indicates that it should be handled as a pharmaceutically active ingredient that can be a moderate to severe irritant to the skin and eyes.[3] Therefore, caution and strict adherence to safety protocols are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.
| Protection Level | Activity | Required PPE |
| Level D (Minimum) | General laboratory environment where no direct handling of the compound occurs. | Laboratory coat, safety glasses with side shields, and standard laboratory gloves. |
| Level C (Enhanced) | Handling of the solid compound (e.g., weighing, preparing solutions). | Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), hooded chemical-resistant clothing or coveralls, and chemical-resistant outer boots.[4][5] |
| Level B (High) | Procedures with a high risk of aerosolization or splashing. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[4][5] |
Key Considerations for PPE Selection and Use:
-
Gloves: Always wear chemical-resistant gloves. For prolonged or direct contact, consider double-gloving. Nitrile gloves are a common choice, but compatibility should be verified.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be used in conjunction with goggles when there is a splash hazard.[4][6]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is essential when handling the powder form of the compound to prevent inhalation.[3] The specific type of respirator should be determined by a workplace hazard assessment.
-
Protective Clothing: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps and safety precautions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
